1-Cyclopentylpiperazine
Description
Properties
IUPAC Name |
1-cyclopentylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMCQBPJKPMOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355565 | |
| Record name | 1-cyclopentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21043-40-3 | |
| Record name | 1-cyclopentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclopentylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Cyclopentylpiperazine: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, this compound is a significant heterocyclic amine used as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, combining a cyclopentyl group with a piperazine (B1678402) ring, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.
Chemical Structure and Identification
This compound is structurally defined by a piperazine ring substituted at one of the nitrogen atoms with a cyclopentyl group.
-
IUPAC Name: this compound[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application in synthesis. The data, compiled from various sources, is summarized below. Note that some variation exists in reported values, which may be attributed to different experimental conditions and purity levels.
| Property | Value | Source(s) |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | White crystalline solid to colorless or light yellow liquid/powder.[2] | [2] |
| Melting Point | 25 °C to 98 °C (wide range reported) | [2] |
| Boiling Point | 233.3 °C @ 760 mmHg118-120 °C @ 13 mmHg105 °C @ 11 mmHg | [4][8] |
| Density (Predicted) | 0.989 ± 0.06 g/cm³ | [2][9] |
| Flash Point | 95.7 °C | [2][4] |
| pKa (Predicted) | 9.28 ± 0.10 | [2][7] |
| Refractive Index | 1.500 - 1.504 | [2] |
| Solubility | Slightly soluble in water.[2][10] Soluble in organic solvents like ethers, alcohols, ketones, DMSO, and methanol.[2] | [2][10] |
Experimental Protocols: Synthesis
The primary industrial synthesis of this compound involves the reductive amination of cyclopentanone (B42830) with piperazine.
Protocol: Catalytic Hydrogen Reduction
This method provides an efficient route using readily available starting materials.[8]
Materials:
-
Anhydrous piperazine
-
Cyclopentanone
-
Toluene (solvent)
-
Raney-nickel or Palladium (Pd) catalyst
-
Hydrogen gas
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge anhydrous piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5 with piperazine), toluene, and the hydrogenation catalyst (e.g., 2-50 wt% Raney-nickel based on piperazine).[8]
-
Reaction Conditions: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.[8]
-
Heating and Agitation: Heat the mixture to 50-130 °C while stirring. Maintain the reaction for 30 minutes to 6 hours, adding hydrogen as it is consumed to maintain pressure.[8]
-
Reaction Completion and Work-up: The reaction is complete when hydrogen consumption ceases. Cool the reactor to room temperature and vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting filtrate is then subjected to distillation under reduced pressure to isolate this compound. A boiling point of 118-120 °C at 13 mmHg has been reported for the purified product.[8]
Caption: Experimental workflow for the synthesis of this compound.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate. Its structural motif is found in compounds targeting various biological systems.
-
H3 Receptor Antagonists: The molecule is used to synthesize novel quinolines that act as histamine (B1213489) H3 receptor antagonists, a class of drugs investigated for treating neurological disorders.[6][11]
-
Estrogen Receptor Modulators: It is also a precursor for developing selective estrogen receptor modulators (SERMs), which have applications in hormone-dependent therapies.[6][11]
-
Antibacterial Agents: Derivatives have shown potent antibacterial activity. For example, 3-(4-cyclopentyl-l-piperazinyl)iminomethylrifamycin SV is effective against Mycobacterium tuberculosis.[12]
The following diagram illustrates the role of this compound as a foundational element in the drug discovery pipeline.
Caption: Logical workflow of this compound in drug development.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][2]
-
Hazard Codes: Xi, Xn (Irritant, Harmful).[9]
-
GHS Hazard Statements:
-
Precautionary Measures: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][14] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[2][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere if possible.[2][5]
References
- 1. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]
- 5. 21043-40-3|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
- 8. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 9. This compound | 21043-40-3 [amp.chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. This compound | 21043-40-3 [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
1-Cyclopentylpiperazine CAS number 21043-40-3
An In-depth Technical Guide to 1-Cyclopentylpiperazine (CAS: 21043-40-3)
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, synthesis protocols, applications, and safety information.
Physicochemical Properties
This compound is an organic compound featuring a piperazine (B1678402) ring substituted with a cyclopentyl group.[1][2] Its physical state can vary from a colorless to light yellow liquid to a white or pale yellow solid, depending on purity and ambient temperature.[1][2][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 21043-40-3 | [1][3] |
| Molecular Formula | C₉H₁₈N₂ | [1][3] |
| Molecular Weight | 154.25 - 154.26 g/mol | [1][3][4] |
| Appearance | Clear, colorless to light yellow liquid; may also appear as a white or pale yellow solid/lump. | [1][3] |
| Melting Point | 25 °C / 94-98 °C (Note: Significant variation reported) | [1] |
| Boiling Point | 105 °C / 11 mmHg; 118-120 °C / 13 mmHg | [5] |
| Density (Predicted) | 0.989 ± 0.06 g/cm³ | [1] |
| Flash Point | 95.7 °C | [1] |
| pKa (Predicted) | 9.28 ± 0.10 | [1] |
| Refractive Index | 1.5000 to 1.5040 | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethers, alcohols, ketones). | [1] |
Synthesis and Experimental Protocols
This compound is valuable as a pharmaceutical intermediate and can be synthesized efficiently from readily available materials.[5] A common industrial method involves the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830).[5]
Experimental Protocol: Reductive Amination Synthesis
A prevalent method for synthesizing this compound is through the reductive amination of cyclopentanone with piperazine.[5]
Objective: To synthesize this compound in high yield from piperazine and cyclopentanone.[5]
Materials:
-
Piperazine
-
Cyclopentanone
-
Hydrogenation Catalyst (e.g., Raney-Nickel or Palladium on carbon)[5]
-
Solvent (optional, e.g., Toluene)[5]
-
Pressurized Hydrogenation Reactor (Autoclave)
Methodology:
-
Charging the Reactor: A pressurized reactor is charged with piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5), the chosen hydrogenation catalyst (e.g., 2-50 wt% Raney-Nickel based on piperazine), and an optional solvent like toluene.[5]
-
Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to a pressure of 5-50 atm.[5] The mixture is heated to a temperature between 50-130 °C.[5]
-
Reaction Monitoring: The reaction is allowed to proceed for 30 minutes to 6 hours.[5] Hydrogen consumption is monitored, and additional hydrogen is supplied as needed to maintain pressure. The reaction is considered complete when hydrogen consumption ceases.[5]
-
Work-up and Purification: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst.[5] The resulting filtrate is then subjected to distillation under reduced pressure to isolate the pure this compound product.[5] A yield of approximately 70% or higher can be achieved with this method.[5]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a key building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of diverse pharmaceutical agents.[3][5][6] Its structure is incorporated into molecules targeting a range of biological systems.
-
Neurological Disorders: The compound is extensively used in the development of medications targeting the central nervous system.[3] It is a precursor for selective serotonin (B10506) receptor modulators, which are investigated for treating conditions like anxiety and depression.[3] Its derivatives have also been studied for their interaction with dopamine (B1211576) receptors.[2]
-
H3 Receptor Antagonists: It is used to synthesize quinoline (B57606) derivatives that act as histamine (B1213489) H3 receptor antagonists, a class of drugs with potential applications in treating neurological and cognitive disorders.[7]
-
Estrogen Receptor Modulators: The scaffold has been employed in the preparation of novel estrogen receptor modulators.[7]
-
Antibacterial Agents: A notable application is in the synthesis of rifamycin (B1679328) derivatives, such as 3-(4-cyclopentyl-l-piperazinyl)iminomethylrifamycin SV, which has demonstrated potent antibacterial activity against Mycobacterium tuberculosis.[8]
-
Other Uses: Beyond pharmaceuticals, it finds application in the synthesis of agrochemicals and as a reference standard in analytical chemistry.[1][3]
Caption: Applications of this compound in synthesis.
Safety and Handling
While a full toxicological profile has not been thoroughly investigated, available data indicates that this compound should be handled with care, following standard laboratory safety protocols.[1][9] It is classified as an irritant and may be harmful upon exposure.[1][4]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [10] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1][10]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move the person to fresh air.[10] If skin contact occurs, wash off with soap and plenty of water.[9] If swallowed, rinse mouth with water and consult a physician.[9]
References
- 1. chembk.com [chembk.com]
- 2. CAS 21043-40-3: Cyclopentylpiperazine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 21043-40-3 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentylpiperazine, a key intermediate in the development of various pharmaceuticals. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate comparison and replication. Furthermore, it visualizes key synthetic workflows and relevant biological signaling pathways to provide a multi-faceted understanding for researchers and drug development professionals.
Introduction
This compound is a versatile heterocyclic building block widely employed in medicinal chemistry. Its structure is a core component of molecules targeting a range of biological receptors, making it a valuable intermediate in the synthesis of novel therapeutics. Notably, it serves as a precursor for the development of antagonists for the histamine (B1213489) H3 receptor and modulators of the estrogen receptor, highlighting its significance in targeting neurological and hormonal pathways. This guide will focus on the practical synthesis of this important intermediate.
Synthetic Routes
The synthesis of this compound can be primarily achieved through two main strategies: reductive amination and direct N-alkylation.
Reductive Amination of Piperazine (B1678402) and Cyclopentanone (B42830)
The most common and industrially scalable method for synthesizing this compound is the reductive amination of piperazine with cyclopentanone. This one-pot reaction involves the formation of an enamine intermediate, which is then reduced to the final product. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.
N-Alkylation of Piperazine
An alternative approach is the direct N-alkylation of piperazine with a cyclopentyl halide, such as cyclopentyl bromide. This method involves the nucleophilic substitution of the halide by one of the secondary amines of the piperazine ring. Careful control of reaction conditions is necessary to favor mono-alkylation and minimize the formation of the di-substituted byproduct, 1,4-dicyclopentylpiperazine.
Data Presentation
The following table summarizes the quantitative data from key experiments for the synthesis of this compound, allowing for a clear comparison of the different synthetic methodologies.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Byproducts | Reference |
| Reductive Amination | Piperazine, Cyclopentanone | Raney Nickel | Toluene | 120 | 40 | 4 | 69.4 | 99 | 1,4-dicyclopentylpiperazine | [1] |
| Reductive Amination | Anhydrous Piperazine, Cyclopentanone | 5% Palladium on Carbon | Toluene | 70 | 20 | Not Specified | 88.7 | 99.9 | 1,4-dicyclopentylpiperazine (4.0%) | [1] |
Experimental Protocols
Reductive Amination using Raney Nickel
Procedure:
-
To a suitable autoclave, charge 172 g of piperazine, 126 g of cyclopentanone, 172 g of toluene, and 17 g of Raney nickel catalyst.[1]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to 40 atm.[1]
-
Heat the reaction mixture to 120°C with stirring.[1]
-
Maintain the temperature and pressure for 4 hours. Hydrogen may be added as needed to maintain the pressure.[1]
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The filtrate is then subjected to distillation to isolate the this compound. The product has a boiling point of 118-120°C.[1]
Reductive Amination using Palladium on Carbon
Procedure:
-
In a 3000 ml magnetically stirred autoclave, add 518 g of anhydrous piperazine, 504 g of cyclopentanone, and 10 g of 5% palladium-carbon catalyst in toluene.[1]
-
Introduce hydrogen into the autoclave and pressurize to 20 atm.[1]
-
Heat the reaction mixture to 70°C.[1]
-
After the reaction is complete, cool the autoclave and filter to remove the catalyst.
-
The resulting solution is distilled to yield this compound.[1]
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via reductive amination.
Signaling Pathways
This compound is a key intermediate in the synthesis of drugs targeting the Histamine H3 Receptor. The diagram below illustrates the signaling pathway associated with this receptor.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of this compound, a crucial intermediate in pharmaceutical development. The reductive amination of piperazine and cyclopentanone stands out as a high-yield and efficient method. The provided experimental protocols and comparative data offer a solid foundation for researchers to replicate and optimize these synthetic procedures. The visualization of the synthetic workflow and the relevant Histamine H3 receptor signaling pathway further enriches the understanding of the synthesis and application of this important molecule. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development.
References
In-Depth Technical Guide to 1-Cyclopentylpiperazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentylpiperazine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural combination of a piperazine (B1678402) ring and a cyclopentyl group makes it a valuable scaffold for the synthesis of a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel drugs, particularly as an antagonist for the histamine (B1213489) H3 receptor and as a modulator of the estrogen receptor. This document also elucidates a key signaling pathway influenced by a derivative of this compound, offering insights into its mechanism of action at the cellular level.
Core Molecular Information
This compound is a cyclic amine that serves as a versatile building block in organic synthesis.
Molecular Formula: C₉H₁₈N₂[1][2]
Molecular Weight: 154.25 g/mol [1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 21043-40-3 | [1] |
| Appearance | Clear, colorless to yellow liquid or white crystalline solid | [4][5] |
| Boiling Point | 48 °C | [2] |
| Flash Point | 95.7 °C | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in some organic solvents (ethers, alcohols, ketones), slightly soluble in water. | [5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830). This method is advantageous due to the ready availability of the starting materials and the high yield of the final product.
Experimental Protocol: Catalytic Hydrogen Reduction
This protocol is based on the methodology described in patent JPS61158973A.[7]
Materials:
-
Piperazine
-
Cyclopentanone
-
Raney-nickel or Palladium (Pd) catalyst
-
Toluene (B28343) (or other suitable solvent)
-
Hydrogen gas
-
Autoclave or a high-pressure reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactant Preparation: In a high-pressure reactor, charge piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.[7]
-
Catalyst and Solvent Addition: Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt% based on piperazine) or a Palladium catalyst (0.1-20 wt% based on piperazine). The reaction can be carried out with or without a solvent. If a solvent is used, toluene is a suitable option.[7]
-
Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 5-50 atm.[7]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-130 °C and maintain for 30 minutes to 6 hours with stirring.[7]
-
Monitoring and Completion: Monitor the reaction progress by observing the cessation of hydrogen consumption.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the resulting liquid by distillation to obtain this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a key structural motif in a range of biologically active compounds, demonstrating its versatility in medicinal chemistry.
Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[8] Antagonists of the H3R have shown therapeutic potential for treating neurological disorders such as narcolepsy and Alzheimer's disease by promoting wakefulness and enhancing cognitive function.[8] The piperazine moiety is a well-established scaffold for H3R ligands, and the incorporation of a cyclopentyl group can fine-tune the pharmacological properties of these antagonists.[9]
Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors (ERs).[10] They are crucial in the treatment of hormone-responsive cancers and osteoporosis.[10] The piperazine scaffold is utilized in the design of novel SERMs, and the cyclopentyl group can contribute to the overall shape and lipophilicity of the molecule, influencing its interaction with the estrogen receptor.
Mechanism of Action: A Case Study in Cancer Therapeutics
Recent research has highlighted the potent anticancer activity of purine (B94841) nucleobase analogs containing a 9-cyclopentyl moiety and a substituted piperazine. These compounds have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the c-Src signaling pathway.
The c-Src Signaling Pathway in Cancer
The proto-oncogene c-Src is a tyrosine kinase that plays a critical role in signal transduction pathways that control cancer cell growth and proliferation.[11] Overactivation of c-Src is a common feature in various human tumors.[11] Its activation triggers a cascade of events, including the phosphorylation of retinoblastoma protein (Rb), which leads to the release of the transcription factor E2F and subsequent cell cycle progression into the S-phase.[11]
Inhibition by a this compound Derivative
A newly synthesized 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analog has demonstrated the ability to decrease the levels of phosphorylated Src (phosho-Src), phosphorylated Rb (phospho-Rb), cyclin E, and cyclin-dependent kinase 2 (cdk2) in liver cancer cells. This inhibition of the c-Src signaling pathway ultimately leads to the induction of apoptosis in these cancer cells.[11]
Caption: Inhibition of the c-Src signaling pathway by a cyclopentylpiperazine derivative.
Analytical Data
Comprehensive analytical data is crucial for the quality control and characterization of this compound.
| Analytical Technique | Data Summary |
| ¹H NMR | Spectral data for derivatives of this compound are available and can be used for structural elucidation. For example, the ¹H NMR spectrum of tert-butyl 4-cyclopentylpiperazine-1-carboxylate in CDCl₃ shows characteristic signals for the cyclopentyl and piperazine protons.[12] |
| Mass Spectrometry | The exact mass of this compound is 154.147003.[2] Mass spectrometry data for derivatives is also available, which is essential for confirming molecular weight and fragmentation patterns. |
| Purity Analysis (GC) | Gas chromatography is a suitable method for determining the purity of this compound, with commercial standards often exceeding 98.0%.[13] |
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature have established it as a valuable intermediate in the creation of complex pharmaceutical agents. The demonstrated role of its derivatives in modulating key biological targets, such as the histamine H3 receptor and the c-Src signaling pathway, underscores its importance in the ongoing quest for novel therapeutics for a range of diseases, from neurological disorders to cancer. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in this promising area of medicinal chemistry.
References
- 1. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]
- 7. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 21043-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
N-Cyclopentylpiperazine: A Core Scaffold in the Development of Novel Anticancer Agents
For Immediate Release
This technical guide provides an in-depth overview of the biological activity of N-cyclopentylpiperazine, a heterocyclic amine that has emerged as a crucial scaffold in the synthesis of potent anticancer agents. While N-cyclopentylpiperazine itself is primarily utilized as a chemical intermediate, its incorporation into more complex molecules has led to the discovery of derivatives with significant cytotoxic effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel piperazine-based compounds.
Executive Summary
N-Cyclopentylpiperazine serves as a key building block in the development of a novel class of purine (B94841) nucleobase analogs. These derivatives have demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma, colon carcinoma, and breast cancer. The mechanism of action for the most promising compounds involves the inhibition of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival, leading to the induction of apoptosis. This guide summarizes the available quantitative data on the cytotoxic activity of these derivatives, details the experimental protocols for their synthesis and biological evaluation, and provides visual representations of the synthetic workflow and the proposed signaling pathway.
Anticancer Activity of N-Cyclopentylpiperazine Derivatives
The primary biological significance of N-cyclopentylpiperazine lies in its role as a structural motif in a series of 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs. These compounds have been systematically evaluated for their cytotoxic effects.
Quantitative Cytotoxicity Data
The in vitro anticancer activity of N-cyclopentylpiperazine-containing purine analogs was assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the tables below.
Table 1: In Vitro Cytotoxicity of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl Purine Analogs
| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 11 | > 40 | > 40 | > 40 |
| 12 | > 40 | > 40 | > 40 |
| 13 | > 40 | > 40 | > 40 |
| 14 | > 40 | > 40 | > 40 |
| 15 | 8.5 | 9.2 | 11.3 |
| 17 | 7.1 | 8.5 | 9.8 |
| 18 | 6.5 | 7.9 | 8.4 |
Table 2: In Vitro Cytotoxicity of 6-(4-substituted phenyl piperazine)-9-cyclopentyl Purine Analogs
| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 19 | 4.8 | 5.6 | 6.2 |
| 20 | 9.2 | 10.5 | 12.1 |
| 21 | > 40 | > 40 | > 40 |
| 22 | 6.3 | 7.1 | 8.9 |
| 23 | 5.1 | 6.8 | 7.5 |
| 24 | 4.5 | 5.2 | 5.9 |
Table 3: In Vitro Cytotoxicity of 6-(4-substituted phenyl)-9-cyclopentyl Purine Analogs
| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 49 | 8.9 | 11.2 | 13.5 |
| 56 | 7.8 | 9.1 | 10.4 |
Experimental Protocols
Synthesis of N-Cyclopentylpiperazine Containing Purine Analogs
The synthesis of the evaluated compounds involves a multi-step process. A generalized workflow is depicted below. The initial step involves the reaction of 6-chloropurine (B14466) with cyclopentyl bromide to yield 6-chloro-9-cyclopentylpurine. Subsequently, this intermediate is reacted with various substituted piperazines or phenyl boronic acids to generate the final products.
Caption: Synthetic workflow for N-cyclopentylpiperazine purine analogs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) colorimetric assay.[1]
-
Cell Plating: Human cancer cell lines (Huh7, HCT116, and MCF7) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with increasing concentrations of the test compounds (ranging from 2.5 µM to 40 µM) for 72 hours.
-
Cell Fixation: After the incubation period, the cells were fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Src Kinase Inhibition
The potent anticancer activity of the N-cyclopentylpiperazine-containing purine analogs is attributed to their ability to inhibit the activity of Src kinase. Src is a proto-oncogenic tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is a common feature in many human cancers.
Proposed Signaling Pathway
The inhibition of Src kinase by these compounds disrupts downstream signaling pathways that are critical for cancer cell survival, ultimately leading to apoptosis (programmed cell death).
Caption: Proposed signaling pathway of N-cyclopentylpiperazine analogs.
Conclusion
N-cyclopentylpiperazine has proven to be a valuable scaffold for the development of novel anticancer agents. The purine-based derivatives incorporating this moiety exhibit potent cytotoxic activity against a range of cancer cell lines, with a mechanism of action involving the inhibition of the critical oncoprotein, Src kinase. Further investigation and optimization of these compounds may lead to the development of new and effective cancer therapeutics. While the intrinsic biological activity of N-cyclopentylpiperazine remains to be fully elucidated, its role as a key structural component in these active molecules is firmly established.
References
1-Cyclopentylpiperazine: A Heterocyclic Keystone for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentylpiperazine, a disubstituted piperazine (B1678402) featuring a cyclopentyl moiety, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structural characteristics impart favorable physicochemical properties to parent molecules, rendering it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and critical role in the development of targeted therapies. Particular focus is given to its application in the synthesis of Histamine (B1213489) H3 (H₃) receptor antagonists and Selective Estrogen Receptor Modulators (SERMs). Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field of drug discovery and development.
Introduction
The piperazine ring is a ubiquitous structural motif in a vast number of biologically active compounds, prized for its ability to introduce basicity, improve solubility, and provide a rigid scaffold for predictable substituent orientation.[1] The introduction of a cyclopentyl group at the N1 position of the piperazine ring yields this compound, a versatile intermediate that has been instrumental in the development of potent and selective ligands for various biological targets. The lipophilic nature of the cyclopentyl group can enhance membrane permeability and bioavailability of drug candidates.[2] This guide will delve into the synthesis, properties, and applications of this important heterocyclic building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂ | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| CAS Number | 21043-40-3 | [3] |
| Appearance | Colorless to light yellow liquid or solid | - |
| Boiling Point | 118-120 °C | [4] |
| Melting Point | ~25 °C | - |
| Purity (GC) | >98.0% | - |
Table 2: Spectroscopic Data for this compound and its Derivatives
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Reference(s) |
| This compound | Data not explicitly available in a citable format. Expected signals: multiplet for cyclopentyl protons, multiplets for piperazine ring protons. | Data not explicitly available in a citable format. Expected signals: peaks for cyclopentyl carbons and piperazine carbons. | - |
| 1-Cyclopentyl-4-(phenylacetyl)piperazin-1-ium | (DMSO-d6, 300.135 MHz) δ: 1.0-1.9 (m, 8H, cyclopentyl), 2.5-3.8 (m, 9H, piperazine-CH₂ and CH), 7.2-7.4 (m, 5H, Ar-H) | Data not available in provided search results. | [5] |
| 1-(3-Cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)piperazine | (DMSO-d6, 500.134 MHz) δ: 0.9-1.8 (m, 13H, cyclopentyl & propyl), 2.2-3.6 (m, 10H, piperazine-CH₂ and CH₂-CO) | Data not available in provided search results. | [6] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is through the reductive amination of cyclopentanone (B42830) with piperazine.
General Workflow for Synthesis
The synthesis of this compound can be represented by the following workflow:
Caption: Reductive amination of piperazine and cyclopentanone.
Detailed Experimental Protocol: Reductive Amination
The following protocol is adapted from a patented industrial synthesis method.[4]
Materials:
-
Piperazine
-
Cyclopentanone
-
Raney Nickel or Palladium catalyst
-
Toluene (or other suitable solvent)
-
Hydrogen gas
-
Pressure reactor
Procedure:
-
In a pressure vessel, charge piperazine and cyclopentanone in a molar ratio of 1:0.5 to 1:1.5.[4] Toluene can be used as a solvent.
-
Add the hydrogenation catalyst (e.g., 2-50 wt% Raney Nickel or 0.1-20 wt% Palladium on carbon, based on the weight of piperazine).[4]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-50 atm.[4]
-
Heat the reaction mixture to 50-130 °C with vigorous stirring.[4]
-
Maintain the reaction for 30 minutes to 6 hours, monitoring hydrogen uptake.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then purified by distillation to yield this compound (boiling point: 118-120 °C).[4] A yield of approximately 69.4% with 99% purity has been reported.[4]
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Two prominent examples are its use in the development of Histamine H₃ receptor antagonists and Selective Estrogen Receptor Modulators (SERMs).
Histamine H₃ Receptor Antagonists
The Histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[7] H₃ receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
Caption: Simplified Histamine H₃ receptor signaling cascade.
A general approach to synthesizing H₃ receptor antagonists involves the N-alkylation of this compound with a suitable electrophile containing another key pharmacophoric element.
General Protocol for N-Alkylation:
-
Dissolve this compound in an appropriate aprotic solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work-up typically involves filtering the base, removing the solvent under reduced pressure, and purifying the product by column chromatography or crystallization.
Table 3: Biological Activity of Representative Piperazine-based H₃ Receptor Antagonists
| Compound | Target | Assay | Activity (Ki or IC₅₀) | Reference(s) |
| Compound 4 (piperazine derivative) | hH₃R | Radioligand Binding | Ki = 3.17 nM | [8] |
| Pitolisant (piperidine analog for comparison) | hH₃R | Radioligand Binding | Ki = 0.5 nM | [8] |
| Various N-Substituted Piperazines | hH₃R | Functional Assays | Weak antagonists | [9] |
Note: Specific activity data for H₃ antagonists directly derived from this compound is limited in the provided search results. The data presented is for structurally related piperazine derivatives to illustrate the potential potency.
Selective Estrogen Receptor Modulators (SERMs)
SERMs are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. They are used in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms. The this compound scaffold can be incorporated into SERM structures to modulate their interaction with the estrogen receptor.
Caption: Simplified genomic estrogen receptor signaling.
The synthesis of SERMs often involves multi-step sequences where the this compound moiety is introduced via nucleophilic substitution or reductive amination reactions.
Table 4: Biological Activity of Representative this compound Analogs as Anticancer Agents
| Compound | Cell Line | Assay | Activity (IC₅₀, µM) | Reference(s) |
| Compound 19 | Huh7 (Liver Cancer) | SRB colorimetric assay | < 5 | [10] |
| Compound 15 | MCF7 (Breast Cancer) | SRB colorimetric assay | 7.8 | [10] |
| Compound 17 | HCT116 (Colon Cancer) | SRB colorimetric assay | 6.5 | [10] |
| Compound 49 | Huh7 (Liver Cancer) | SRB colorimetric assay | 8.2 | [10] |
| Compound 56 | MCF7 (Breast Cancer) | SRB colorimetric assay | 6.1 | [10] |
Note: The compounds listed are purine (B94841) nucleobase analogs containing a 9-cyclopentyl moiety and a substituted piperazine at the 6-position, demonstrating the utility of the cyclopentylpiperazine concept in anticancer drug design.
Analytical Methods
The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing the purity of this compound and identifying related impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or MS detection, are used for the quantitative analysis of this compound and its derivatives in various matrices.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound and its reaction products.[5][6]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and favorable physicochemical properties make it an attractive starting material for the creation of complex molecules with diverse pharmacological activities. The successful incorporation of this scaffold into potent H₃ receptor antagonists and promising anticancer agents underscores its significance. This technical guide provides a foundational resource for researchers aiming to leverage the unique attributes of this compound in the rational design and development of next-generation therapeutics. Further exploration of structure-activity relationships of its derivatives is warranted to unlock the full potential of this important chemical entity.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopentylmethyl)piperazine [myskinrecipes.com]
- 3. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. jocpr.com [jocpr.com]
The Rise of Cyclopentylpiperazine Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2] The introduction of a cyclopentyl moiety to this privileged structure has given rise to a class of compounds—cyclopentylpiperazine derivatives—with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological significance of these derivatives. It details key experimental protocols, presents quantitative pharmacological data, and visualizes critical signaling pathways and synthetic workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Therapeutic Significance
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, provides a versatile scaffold that can be readily modified to fine-tune pharmacological activity.[3][4] The incorporation of a cyclopentyl group, a five-membered cycloalkane, can enhance lipophilicity, improve metabolic stability, and provide a specific conformational constraint that can lead to higher binding affinity and selectivity for biological targets.[5]
Cyclopentylpiperazine derivatives have emerged as crucial intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery.[3] Their significance spans multiple therapeutic domains:
-
Oncology: A prominent example is Ipatasertib , a pan-AKT inhibitor investigated for the treatment of various cancers.[3] Ipatasertib contains a complex cyclopentylpiperazine-derived moiety that is crucial for its inhibitory activity against the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3][4][6]
-
Immunology and Inflammation: Cyclopentylpiperazine derivatives have been explored as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[6] The CB2 receptor is primarily expressed in immune cells, making it a promising target for modulating inflammatory responses without the psychoactive effects associated with CB1 receptor activation.[6]
-
Infectious Diseases: 4-Cyclopentylpiperazin-1-amine is a key intermediate in the synthesis of Rifapentin , a vital antibiotic used in the treatment of tuberculosis.[3]
-
Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS disorders, and the addition of a cyclopentyl group can modulate receptor binding affinity and selectivity for targets such as serotonin (B10506) and dopamine (B1211576) receptors.[1][7]
Synthesis of Cyclopentylpiperazine Derivatives
The synthesis of cyclopentylpiperazine derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
Reductive Amination
A widely employed method for the synthesis of N-substituted piperazines is reductive amination.[8] This typically involves the reaction of piperazine with cyclopentanone (B42830) in the presence of a reducing agent. A common industrial method involves the catalytic hydrogen reduction of piperazine and cyclopentanone.[9]
Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine via Catalytic Hydrogen Reduction [9]
-
Reaction Setup: To a suitable autoclave, add piperazine (1.0 molar equivalent) and cyclopentanone (1.0-1.5 molar equivalents). A solvent such as toluene (B28343) may be used, or the reaction can be run neat.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt%) or Palladium on carbon (0.1-20 wt%), based on the weight of piperazine.
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.
-
Reaction Conditions: Heat the reaction mixture to 50-130 °C and stir for 30 minutes to 6 hours, or until hydrogen consumption ceases.
-
Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The resulting filtrate is then purified by distillation under reduced pressure to yield this compound.
Synthesis of Complex Derivatives
More complex cyclopentylpiperazine derivatives, such as those used in the synthesis of Ipatasertib, require multi-step synthetic sequences. For instance, the synthesis of (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine is a key step in the production of this AKT inhibitor.[10]
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative Containing a Cyclopentylpiperazine Moiety [8]
This protocol describes the final step in the synthesis of a potent PI3Kδ inhibitor.
-
Reactant Preparation: In a reaction vessel, dissolve the aldehyde precursor (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Amine Addition: Add this compound (1.2 equivalents) to the solution.
-
Reductive Amination: Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) to the reaction mixture and stir at room temperature.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography (e.g., 0–15% MeOH gradient in ethyl acetate) to yield the final product.
Quantitative Pharmacological Data
The pharmacological activity of cyclopentylpiperazine derivatives is highly dependent on their specific structure and the biological target. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Activity of Cyclopentylpiperazine-Containing PI3Kδ Inhibitors [8]
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| 40 | 2.8 | >10000 | 145 | 14 |
Data from reference[8]. Compound 40 is a pyrazolo[1,5-a]pyrimidine derivative with a cyclopentylpiperazine moiety.
Table 2: Binding Affinity of Cannabinoid Receptor Ligands
| Compound | Receptor | Ki (nM) |
| CP 55,940 | CB1 | 0.94 |
| CB2 | 0.68 | |
| JWH-015 | CB1 | 383 |
| CB2 | 13.8 |
This table provides context for CB2 receptor binding affinities. While not exclusively cyclopentylpiperazine derivatives, it showcases the range of affinities observed for CB2 ligands.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by cyclopentylpiperazine derivatives is crucial for elucidating their therapeutic effects.
PI3K/AKT Signaling Pathway Inhibition by Ipatasertib
Ipatasertib, containing a cyclopentylpiperazine derivative, is a potent inhibitor of AKT, a key node in the PI3K/AKT signaling pathway.[4][6] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[6] Its hyperactivation is a common feature in many cancers.[6] Ipatasertib binds to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and reducing cancer cell proliferation.[6]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Experimental and Synthetic Workflows
The development of novel cyclopentylpiperazine derivatives follows a structured workflow from synthesis to biological evaluation.
General Workflow for Synthesis and Screening
The process begins with the rational design and synthesis of a library of cyclopentylpiperazine analogues. These compounds are then subjected to a series of in vitro and in vivo assays to determine their pharmacological properties.
Caption: General workflow for the synthesis and screening of cyclopentylpiperazine derivatives.
Conclusion
Cyclopentylpiperazine derivatives represent a valuable and versatile class of compounds in medicinal chemistry. Their favorable physicochemical properties and their ability to interact with a range of biological targets have led to their incorporation into promising drug candidates for cancer, inflammatory diseases, and infectious diseases. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. Future research in this area will likely focus on exploring new therapeutic applications, optimizing pharmacokinetic and pharmacodynamic profiles, and further elucidating the structure-activity relationships that govern their biological effects. This technical guide serves as a foundational resource to aid researchers in these ongoing and future endeavors.
References
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 1-Cyclopentylpiperazine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary toxicological overview of 1-Cyclopentylpiperazine (CPP), a piperazine (B1678402) derivative with potential applications in pharmaceutical and chemical synthesis. Due to the limited publicly available toxicity data for this compound, this document extrapolates potential hazards based on the known toxicological profiles of other piperazine derivatives. This guide summarizes the available safety information for CPP, outlines detailed experimental protocols for a comprehensive in vitro toxicity assessment, and visualizes potential toxicity pathways and experimental workflows. The objective is to equip researchers with the necessary information to conduct a thorough preliminary investigation into the safety profile of this compound.
Introduction to this compound
This compound (CAS No. 21043-40-3) is a chemical entity featuring a cyclopentyl group attached to a piperazine ring. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents. Given its structural motifs, this compound is a valuable building block in the synthesis of novel pharmaceutical compounds. However, a comprehensive understanding of its toxicological profile is essential for its safe handling and development.
Known Toxicological Data for this compound
Table 1: Summary of Hazard Classifications for this compound
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] |
Note: Data is aggregated from publicly available Safety Data Sheets and may vary between suppliers.
Inferred Toxicological Profile from Piperazine Derivatives
The broader class of piperazine derivatives has been studied more extensively, revealing common toxicological themes that may be applicable to this compound. These include neurotoxicity, cardiotoxicity, and specific metabolic pathways.
Neurotoxicity
Many piperazine derivatives exhibit stimulant properties by modulating dopaminergic, noradrenergic, and serotoninergic neurotransmitter systems.[2] The proposed mechanisms of neurotoxicity often involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in neuronal cells.[2][3]
Cardiotoxicity
Certain piperazine derivatives have demonstrated cardiotoxic effects in vitro. The underlying mechanism is believed to be the disruption of calcium (Ca2+) homeostasis, leading to a depletion of intracellular ATP and a decrease in mitochondrial membrane potential, ultimately triggering apoptosis in cardiomyocytes.[4][5][6]
Metabolism
Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Key enzymes involved in the metabolism of various piperazine derivatives include CYP2D6, CYP1A2, and CYP3A4.[7][8] Genetic polymorphisms in these enzymes could potentially lead to inter-individual differences in the toxicokinetics of this compound.
Table 2: In Vitro Cytotoxicity of Selected Piperazine Derivatives in H9c2 Cardiomyoblast Cells
| Compound | EC50 (µM) |
| N-benzylpiperazine (BZP) | 343.9 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 59.6 |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | 570.1 |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 702.5 |
Source: Adapted from "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment".[4][5]
Proposed Experimental Protocols for In Vitro Toxicity Assessment
A tiered approach to in vitro toxicity testing is recommended to build a preliminary toxicological profile for this compound.
Experimental Workflow
Caption: Proposed experimental workflow for the in vitro toxicity assessment of this compound.
Detailed Methodologies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, H9c2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
-
Neutral Red (NR) Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
NR Incubation: Remove the treatment medium and incubate the cells with a medium containing 50 µg/mL Neutral Red for 3 hours.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Dye Extraction: Add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound for a predetermined time.
-
Probe Loading: Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
-
Cell Seeding and Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and monomers (green, excitation ~485 nm, emission ~530 nm).
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
-
ATP Content Assay (Bioluminescence)
-
Cell Seeding and Treatment: Treat cells in an opaque 96-well plate.
-
Lysis and ATP Release: Add an ATP-releasing reagent to the wells.
-
Luciferase Reaction: Add a luciferin/luciferase solution.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the ATP concentration.
-
-
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells and then lyse them to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).
-
Signal Measurement: Measure the absorbance or fluorescence, which is proportional to caspase-3 activity.
-
-
Bax/Bcl-2 Ratio Analysis (Western Blot)
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Densitometry: Detect the protein bands using an ECL substrate and quantify the band intensities to determine the Bax/Bcl-2 ratio.
-
Potential Signaling Pathways in this compound Toxicity
Based on the toxicology of related piperazine derivatives, the following signaling pathways are proposed as potential mediators of this compound-induced toxicity.
Caption: Postulated signaling pathway for this compound-induced neurotoxicity.
Caption: Postulated signaling pathway for this compound-induced cardiotoxicity.
Conclusion
While specific toxicological data for this compound is scarce, the available information on related piperazine derivatives suggests potential for neurotoxicity and cardiotoxicity, likely mediated by oxidative stress and mitochondrial dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for a preliminary in vitro toxicological assessment. A thorough investigation of these potential liabilities is crucial for the safe development and application of this compound in any field. Further in vivo studies would be necessary to fully characterize its toxicological profile.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide on the Solubility and Stability of 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1-Cyclopentylpiperazine. Given the compound's role as a key intermediate in pharmaceutical synthesis, understanding its physicochemical properties is crucial for formulation development, analytical method development, and ensuring drug product quality and safety.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a cyclopentyl group attached to a piperazine (B1678402) ring. It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its physical state is typically a white crystalline solid.[1] The piperazine moiety, a weak base, largely dictates the solubility and stability characteristics of the molecule.
Solubility Profile
The solubility of this compound is a critical parameter for its application in both aqueous and organic media during synthesis and formulation.
Qualitative Solubility
General solubility information indicates that this compound has limited solubility in water and is more soluble in a range of organic solvents.
| Solvent/Solvent Class | Solubility Description |
| Water | Slightly soluble[1] |
| Ethers | Soluble[1] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |
| Ketones | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Pyridine | Soluble[2] |
| Acetone | Soluble[2] |
Predicted Quantitative Aqueous Solubility
| Prediction Method | Log S | Predicted Solubility | Solubility Class |
| ESOL | -1.28 | 8.01 mg/mL | Soluble |
| Ali | -0.79 | 25.3 mg/mL | Very Soluble |
| SILICOS-IT | -1.52 | 4.67 mg/mL | Soluble |
Table data sourced from Ambeed.com. These values are predicted and should be confirmed by experimental analysis.
Stability Profile
The chemical stability of this compound is paramount for ensuring the purity of APIs and the safety and efficacy of the final drug product. The primary stability concerns for piperazine-containing compounds are related to their basicity and susceptibility to oxidation and nitrosation.
Key Stability Concerns
-
pH-Dependent Degradation : As a weak base, the stability of this compound in aqueous solutions can be highly dependent on pH. Optimizing and controlling the pH is crucial for liquid formulations.
-
Oxidation : Piperazine derivatives can be susceptible to oxidation. This can be mitigated by storing the compound under an inert atmosphere and protecting it from light.
-
Nitrosamine Formation : A significant stability concern for any secondary amine, including this compound, is the potential to react with nitrosating agents (e.g., nitrites) to form N-nitrosamine impurities. These impurities are often potent genotoxic carcinogens and are strictly regulated. This reaction is typically favored under acidic conditions.
Storage Recommendations
To ensure stability, this compound should be stored in a cool, dark place, often at temperatures between 2-8°C, and under an inert gas atmosphere to protect it from air and moisture.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard pharmaceutical methodologies can be applied to determine its solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining equilibrium solubility.
-
Preparation : Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffered solutions, organic solvents) in a sealed flask.
-
Equilibration : Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation : After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification : Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation : The solubility is reported as the concentration of the dissolved compound (e.g., in mg/mL or mol/L) at the specified temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[3]
-
Stress Conditions : Subject this compound (in solid state and in solution) to various stress conditions, including:
-
Acid Hydrolysis : e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis : e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation : e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation : e.g., heating the solid compound at 60°C.
-
Photostability : Exposing the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis : At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC with a photodiode array detector).
-
Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the intact compound from its degradation products. This helps in establishing degradation pathways and developing a robust analytical method for routine stability testing.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical intermediate like this compound.
Caption: General workflow for solubility and stability testing.
Potential Degradation Pathway
This diagram illustrates the potential for N-nitrosamine formation, a critical degradation pathway for secondary amines like this compound.
Caption: N-Nitrosamine impurity formation pathway.
References
1-Cyclopentylpiperazine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 1-Cyclopentylpiperazine. The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C9H18N2 | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | White crystalline solid or white or colorless to light yellow powder to lump to clear liquid. | [3][4] |
| Melting Point | Approximately 25-98 °C | [3][4] |
| Boiling Point | 103-105 °C at 11 mmHg | [4] |
| Solubility | Soluble in some organic solvents like ethers, alcohols, and ketones. Slightly soluble in water. | [3] |
| Flash Point | 103-105 °C at 11 mmHg | |
| Storage Temperature | Ambient Temperature |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
Note: The toxicological properties of this compound have not been thoroughly investigated, and data on acute toxicity (e.g., LD50) is not currently available.[2][5]
Experimental Protocols
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing exposure and ensuring safety.
4.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area.[5]
-
Use of a laboratory fume hood or other appropriate local exhaust ventilation is recommended, especially where dust or aerosols may be generated.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
4.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
-
Skin Protection:
-
Respiratory Protection:
4.3. General Hygiene:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands before breaks and at the end of the workday.[7]
4.4. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][6]
-
Store in a designated corrosives area.[6]
-
Keep away from fire and oxidizing agents.[3]
Emergency Procedures
5.1. First Aid Measures:
-
General Advice: If you feel unwell, seek medical advice. Show the safety data sheet to the doctor in attendance.[5][6][7]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2][5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[2][5][6] Seek medical attention if irritation occurs.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water.[2][5][7] Do NOT induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[2][5] Call a physician or poison control center immediately.[2][5][6]
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5][7]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[5][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[5][6][7]
5.3. Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Visual Workflow Guides
The following diagrams illustrate standardized workflows for handling this compound in both routine and emergency situations.
Caption: Routine Handling Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 21043-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of H3 Receptor Antagonists Utilizing 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of histamine (B1213489) H3 receptor antagonists, leveraging 1-Cyclopentylpiperazine as a key building block. The methodologies outlined are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the H3 receptor.
Introduction to H3 Receptor Antagonists and the this compound Scaffold
The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1] This regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders, including sleep disorders, cognitive impairments, and attention-deficit hyperactivity disorder (ADHD).[2] Antagonists of the H3 receptor have shown promise in enhancing wakefulness and improving cognitive function.[2]
The piperazine (B1678402) moiety is a well-established and versatile scaffold in the design of H3 receptor antagonists.[3] The incorporation of a cyclopentyl group at the N1 position of the piperazine ring can offer a favorable balance of lipophilicity and structural rigidity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document details the synthesis of this compound and its subsequent use in the preparation of a key intermediate for a class of non-imidazole H3 receptor antagonists.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).[1] Furthermore, the βγ-subunits of the G-protein can modulate the activity of various ion channels and other signaling proteins.[1]
Caption: H3 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from piperazine and cyclopentanone (B42830) via reductive amination.[4]
Reaction Scheme:
Piperazine + Cyclopentanone --(H₂, Catalyst)--> this compound
Materials:
-
Piperazine
-
Cyclopentanone
-
Hydrogenation catalyst (e.g., Raney-Nickel or Palladium on carbon)
-
Solvent (e.g., Toluene or an alcohol)
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, combine piperazine (1.0 eq), cyclopentanone (1.0-1.2 eq), and the chosen solvent.
-
Add the hydrogenation catalyst (typically 2-10% by weight relative to piperazine).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm).[4]
-
Heat the reaction mixture to the target temperature (e.g., 50-130 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4-24 hours.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Piperazine:Cyclopentanone) | 1 : 1.0-1.5 | [4] |
| Catalyst | Raney-Nickel or Pd/C | [4] |
| Solvent | Toluene | [4] |
| Temperature | 50-130 °C | [4] |
| Pressure | 5-50 atm | [4] |
| Reaction Time | 4-24 hours | [4] |
| Yield | ~70% | [4] |
Synthesis of a Key H3 Receptor Antagonist Intermediate: 4-(1-Cyclopentylpiperazin-4-yl)aniline
This protocol details a two-step synthesis of 4-(1-Cyclopentylpiperazin-4-yl)aniline, a versatile intermediate for the preparation of various H3 receptor antagonists.
Caption: Synthetic Workflow for an H3 Antagonist Intermediate.
Step 1: Synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine
This step involves a nucleophilic aromatic substitution reaction.[5]
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add potassium carbonate (2.0-3.0 eq).
-
Add 1-Fluoro-4-nitrobenzene (1.0-1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 4-(1-Cyclopentylpiperazin-4-yl)aniline
This step involves the reduction of the nitro group to an amine.
Materials:
-
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
Procedure:
-
Dissolve 1-Cyclopentyl-4-(4-nitrophenyl)piperazine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
The flask is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the combined filtrates under reduced pressure to obtain the desired product, 4-(1-Cyclopentylpiperazin-4-yl)aniline.
Table 2: Synthesis of 4-(1-Cyclopentylpiperazin-4-yl)aniline - Reaction Parameters
| Step | Reagents & Conditions | Expected Yield |
| 1: Nucleophilic Aromatic Substitution | This compound, 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF, 80-120 °C, 4-12 h | 75-90% |
| 2: Nitro Group Reduction | 1-Cyclopentyl-4-(4-nitrophenyl)piperazine, H₂, 10% Pd/C, MeOH, rt, 2-8 h | >90% |
Biological Activity Data
The following table presents biological activity data for representative H3 receptor antagonists containing an N-cycloalkylpiperazine moiety, demonstrating the potential of this scaffold.
Table 3: Biological Activity of Representative N-Cycloalkylpiperazine H3 Receptor Antagonists
| Compound Structure (Representative) | Target | Assay | Kᵢ (nM) | pA₂ | Reference |
| Phenyl-piperazine-alkyl-amide | Human H3R | Radioligand Binding | 10-50 | - | [6] |
| Thiazolyl-piperazine derivative | Guinea Pig H3R | Functional Assay | - | 8.27 | [7] |
| Benzophenone-piperidine derivative | Human H3R | Radioligand Binding | 8 | - | [8] |
Note: The data presented are for structurally related compounds and serve to illustrate the potency of the N-cycloalkylpiperazine scaffold in H3 receptor antagonists.
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the preparation of H3 receptor antagonists using this compound. The methodologies are based on well-established chemical transformations and can be adapted for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The favorable biological activities reported for antagonists bearing the N-cycloalkylpiperazine moiety underscore the potential of this scaffold in the development of novel therapeutics for CNS disorders.
References
- 1. Histamine H3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Cyclopentylpiperazine, a valuable intermediate in the pharmaceutical industry.[1][2] The primary method detailed is the reductive amination of piperazine (B1678402) with cyclopentanone (B42830), which is an efficient route to obtaining the target compound in high yield and purity.[1] An alternative synthetic route involving the alkylation of piperazine is also mentioned.
Physicochemical Properties of this compound
-
Appearance: Typically a white crystalline solid or a colorless to light yellow liquid.[3][4]
-
Molecular Weight: 154.26 g/mol [7]
-
Melting Point: Approximately 94-98 °C.[3]
-
Boiling Point: 118-120 °C at 13 mmHg.[1]
-
Solubility: Soluble in some organic solvents like ethers, alcohols, and ketones; slightly soluble in water.[3][8]
Experimental Protocols
Method 1: Reductive Amination of Piperazine with Cyclopentanone
This protocol is based on a well-established industrial method that offers high yield and purity.[1] The reaction proceeds via the catalytic hydrogenation of an intermediate formed from piperazine and cyclopentanone.
Reaction Scheme:
Piperazine + Cyclopentanone --(H₂, Catalyst)--> this compound
Materials and Reagents:
-
Piperazine (anhydrous or hexahydrate)
-
Cyclopentanone
-
Hydrogenating catalyst (e.g., Raney-nickel or Palladium on carbon)
-
Solvent (optional, e.g., Toluene)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge piperazine and cyclopentanone. The recommended molar ratio of piperazine to cyclopentanone is between 1:0.5 and 1:1.5.[1] A solvent such as toluene (B28343) can be used, but the reaction can also be carried out without a solvent.[1]
-
Adding the Catalyst: Add the hydrogenation catalyst. If using Raney-nickel, the amount should be 2-50 wt% based on the weight of piperazine. If using a Palladium catalyst, the amount should be 0.1-20 wt% based on the weight of piperazine.[1]
-
Reaction Conditions:
-
Seal the autoclave and purge with an inert gas, such as nitrogen, before introducing hydrogen.
-
Pressurize the reactor with hydrogen to 5-50 atm.[1] A typical pressure is around 40 atm.[1]
-
Heat the reaction mixture to 50-130 °C with stirring.[1] A common reaction temperature is 120 °C.[1]
-
Maintain these conditions for 30 minutes to 6 hours, monitoring hydrogen uptake to determine the reaction's completion.[1] The reaction is typically complete when hydrogen consumption ceases.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.[1]
-
The resulting filtrate is then purified by distillation to isolate the this compound.[1] The product typically distills at 118-120 °C under reduced pressure.[1]
-
Data Presentation
| Parameter | Value | Reference |
| Yield | ~70% or higher | [1] |
| Purity (by GC) | 99% | [1] |
| Piperazine:Cyclopentanone Molar Ratio | 1:0.5 to 1:1.5 | [1] |
| Catalyst Loading (Raney-Ni) | 2-50 wt% (relative to piperazine) | [1] |
| Catalyst Loading (Pd) | 0.1-20 wt% (relative to piperazine) | [1] |
| Reaction Temperature | 50-130 °C | [1] |
| Hydrogen Pressure | 5-50 atm | [1] |
| Reaction Time | 0.5-6 hours | [1] |
Method 2: Alkylation of Piperazine with Cyclopentyl Bromide
This is an alternative method for the synthesis of this compound.[3] It involves the nucleophilic substitution of cyclopentyl bromide with piperazine.
Reaction Scheme:
Piperazine + Cyclopentyl Bromide --(Base)--> this compound
General Procedure (details may vary):
-
Dissolve piperazine in a suitable solvent.
-
Add a base to deprotonate one of the secondary amines of piperazine.
-
Add cyclopentyl bromide to the reaction mixture.
-
Heat the mixture to drive the reaction to completion.
-
After the reaction is complete, the product is isolated and purified, typically through extraction and distillation.
Note: Detailed experimental conditions for this specific reaction were not as readily available in the searched literature as for the reductive amination method.
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Signaling Pathway (Logical Relationship of Synthesis)
Caption: Logical flow of the reductive amination synthesis of this compound.
References
- 1. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Cyclopentyl-piperazine [chembk.com]
- 4. This compound | 21043-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. parchem.com [parchem.com]
Application Notes and Protocols: 1-Cyclopentylpiperazine in the Preparation of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-cyclopentylpiperazine as a key building block in the synthesis of Selective Estrogen Receptor Modulators (SERMs). The information presented here is intended to guide researchers in the design, synthesis, and evaluation of novel SERMs incorporating this specific moiety.
Introduction to SERMs and the Role of Piperazine (B1678402) Derivatives
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity makes them valuable therapeutic agents for a variety of conditions, including hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[2][3] The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[4] In the context of SERMs, the incorporation of N-substituted piperazines as side chains has been a successful strategy to modulate the pharmacological profile of these compounds.[5][6] The cyclopentyl group attached to the piperazine ring can provide a balance of lipophilicity and conformational restriction, potentially leading to improved potency and selectivity.
Data Presentation: Biological Activity of Piperazine-Containing SERMs
Table 1: Estrogen Receptor Binding Affinity of Tetrahydroisoquinoline-based SERMs with Piperazine Side Chains
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Reference |
| Lead Compound | 1.2 | 25 | [5] |
| Piperazine 1 | 2.5 | 50 | [5] |
| Piperazine 2 | 3.1 | 62 | [5] |
Table 2: In Vitro Antiproliferative Activity of Benzothiophene-based SERMs with Piperazine Side Chains in MCF-7 Breast Cancer Cells
| Compound | IC50 (nM) | Estrogenic Agonism (% of Estradiol) | Reference |
| Raloxifene | 0.1 | <10 | [6] |
| Piperazine A | 0.5 | <5 | [6] |
| Piperazine B | 1.2 | <5 | [6] |
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and evaluation of piperazine-containing SERMs and can be adapted for the incorporation of this compound.
Protocol 1: Synthesis of a SERM Core with a this compound Side Chain
This protocol describes a typical reductive amination procedure to couple this compound to a suitable SERM core.
Materials:
-
SERM core with a terminal aldehyde or ketone (e.g., a protected tetrahydroisoquinoline or benzothiophene (B83047) derivative)
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve the SERM core (1.0 eq) in DCM or DCE in a round-bottom flask.
-
Add this compound (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired SERM.
Protocol 2: Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized compound for the estrogen receptors (ERα and ERβ).
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol (radioligand)
-
Synthesized SERM (test compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microtiter plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the serially diluted test compound or vehicle control.
-
Add a fixed amount of either ERα or ERβ to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add hydroxyapatite slurry to each well to capture the receptor-ligand complexes.
-
Incubate for 15 minutes at 4°C with intermittent shaking.
-
Wash the plate multiple times with cold assay buffer to remove unbound radioligand.
-
After the final wash, add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol.
Protocol 3: MCF-7 Cell Proliferation Assay
This assay evaluates the antagonist and agonist activity of the synthesized SERM in an estrogen-responsive breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
17β-Estradiol (E2)
-
Synthesized SERM (test compound)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate in regular cell culture medium and allow them to attach overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of steroids.
-
Treat the cells with various concentrations of the test compound in the presence (for antagonist activity) or absence (for agonist activity) of a fixed concentration of E2 (e.g., 1 nM).
-
Include appropriate controls: vehicle, E2 alone, and a known SERM like Tamoxifen or Raloxifene.
-
Incubate the cells for 5-7 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell proliferation against the concentration of the test compound to determine the IC50 (for antagonist activity) and the percentage of agonist activity relative to E2.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of SERMs.
Caption: Estrogen Receptor Signaling Pathway.
Caption: General Workflow for SERM Synthesis and Evaluation.
Caption: Tissue-Specific Mechanism of Action of SERMs.
References
- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TR199903244T2 - Prevention of breast cancer by selective estrogen receptor modulators. - Google Patents [patents.google.com]
- 3. Photochemical synthesis of N-arylbenzophenanthridine selective estrogen receptor modulators (serms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Monosubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine (B1678402) ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Monosubstituted piperazines are crucial building blocks in the synthesis of pharmaceuticals targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Their incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility and oral bioavailability.
A primary challenge in the synthesis of these valuable intermediates is the selective functionalization of one of the two nitrogen atoms, as the symmetrical nature of piperazine can easily lead to undesired 1,4-disubstituted byproducts. The most robust and widely adopted strategy to overcome this is the use of a protecting group on one of the nitrogen atoms. This allows for the selective modification of the second nitrogen, followed by a straightforward deprotection step to yield the desired monosubstituted product.
This document provides detailed protocols for two common and effective methods for the synthesis of monosubstituted piperazines: N-Alkylation for the introduction of alkyl groups and the Buchwald-Hartwig Amination for the synthesis of N-aryl piperazines. Both methods utilize the versatile N-tert-butyloxycarbonyl (Boc) protecting group.
General Synthetic Strategy
The synthesis of monosubstituted piperazines via a protecting group strategy generally follows a three-step workflow. The Boc group is ideal for this purpose due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1]
Caption: General workflow for monosubstituted piperazine synthesis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the N-alkylation and Buchwald-Hartwig amination of N-Boc-piperazine. These values are representative and may vary depending on the specific substrates used.
| Parameter | Method 1: N-Alkylation | Method 2: Buchwald-Hartwig Amination |
| Substrate | Alkyl Halide (R-X) | Aryl Halide (Ar-X) |
| Reagents | N-Boc-piperazine, Base (e.g., K₂CO₃, Cs₂CO₃) | N-Boc-piperazine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., NaO-t-Bu) |
| Solvent | Acetonitrile (B52724), DMF | Toluene (B28343), Dioxane |
| Temperature | Room Temperature to 80 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 hours | 2 - 24 hours |
| Typical Yield | 70 - 95% | 65 - 98% |
Experimental Protocols
Method 1: Synthesis of N-Alkyl-Piperazines via N-Alkylation
This protocol describes the synthesis of a monosubstituted piperazine through the N-alkylation of N-Boc-piperazine, followed by deprotection.
Step 1: Protection of Piperazine
-
To a solution of piperazine (2.0 equivalents) in dichloromethane (B109758) (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 equivalent) in DCM dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate N-Boc-piperazine.
Step 2: N-Alkylation of N-Boc-Piperazine [1]
-
Dissolve N-Boc-piperazine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the mixture at room temperature.[1]
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dilute the resulting residue with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-N'-Boc-piperazine.[1]
Step 3: Deprotection of the Boc Group [2]
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-4 hours.
-
Evaporate the solvent to yield the hydrochloride or trifluoroacetate (B77799) salt of the desired monosubstituted piperazine.
Method 2: Synthesis of N-Aryl-Piperazines via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of N-Boc-piperazine with an aryl halide to synthesize N-aryl-piperazines.[3] This reaction is a cornerstone in medicinal chemistry for the formation of carbon-nitrogen bonds.[3]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step 1: Protection of Piperazine
Follow Step 1 from Method 1.
Step 2: Buchwald-Hartwig Amination [3]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), the base (e.g., sodium tert-butoxide, NaO-t-Bu, 1.4-2.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., XantPhos, 2-4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]
Step 3: Deprotection of the Boc Group
Follow Step 3 from Method 1.
Conclusion
The selective synthesis of monosubstituted piperazines is a critical process in the development of new pharmaceuticals. The use of the N-Boc protecting group provides a reliable and versatile strategy to achieve this selectivity. The N-alkylation and Buchwald-Hartwig amination protocols detailed in these application notes represent two of the most powerful methods for introducing alkyl and aryl substituents, respectively. By following these step-by-step procedures, researchers can efficiently synthesize a wide array of monosubstituted piperazine building blocks for their drug discovery programs.
References
Application Notes and Protocols for the Catalytic Reductive Amination Synthesis of 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylpiperazine is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its preparation via catalytic reductive amination of piperazine (B1678402) and cyclopentanone (B42830) offers an efficient and scalable route using readily available starting materials.[1] This one-pot reaction involves the formation of an enamine intermediate from piperazine and cyclopentanone, which is subsequently reduced in situ to yield the desired N-substituted piperazine.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing key reaction parameters and offering a visual workflow of the process.
Reaction Principle
The synthesis proceeds via a catalytic reductive amination, a cornerstone of amine synthesis. The reaction couples piperazine with cyclopentanone in the presence of a catalyst and a reducing agent. The key steps involve the formation of a hemiaminal, followed by dehydration to an enamine intermediate, which is then catalytically hydrogenated to the final product, this compound.
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value/Range | Reference |
| Reactants | Piperazine, Cyclopentanone | [1] |
| Molar Ratio (Piperazine:Cyclopentanone) | 1 : 0.5 - 1.5 | [1] |
| Catalyst | Raney Nickel or Palladium (Pd) catalyst | [1] |
| Catalyst Loading (Raney Ni) | 2 - 50 wt% (based on piperazine) | [1] |
| Catalyst Loading (Pd) | 0.1 - 20 wt% (based on piperazine) | [1] |
| Reducing Agent | Hydrogen gas (H₂) | [1] |
| Solvent | Toluene (or can be performed neat) | [1] |
| Temperature | 50 - 130 °C | [1] |
| Pressure | 5 - 50 atm | [1] |
| Reaction Time | 30 minutes - 6 hours | [1] |
| Reported Yield | ~70% or higher | [1] |
Table 2: Alternative Reductive Amination Reagents
While catalytic hydrogenation is a common method, other reducing agents can be employed for reductive aminations.[3]
| Reducing Agent | Typical Solvent | Notes |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Dimethylformamide (DMF) | Effective but toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Milder and more selective than NaBH₃CN.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a patented procedure for the industrial production of this compound.[1]
Materials:
-
Piperazine (anhydrous or hexahydrate)
-
Cyclopentanone
-
Raney Nickel catalyst
-
Toluene (optional, as solvent)
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
Charging the Reactor: In a suitable autoclave, charge piperazine and cyclopentanone in a molar ratio between 1:0.5 and 1:1.5. If using a solvent, add toluene.
-
Catalyst Addition: Carefully add Raney Nickel catalyst (2-50 wt% based on the weight of piperazine).
-
Reaction Setup: Seal the autoclave and purge with nitrogen gas before introducing hydrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to 5-50 atm and heat the mixture to 50-130 °C with vigorous stirring.
-
Monitoring the Reaction: The reaction is typically complete within 30 minutes to 6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification: The crude product can be purified by distillation to yield this compound.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (General Alternative)
This is a general laboratory-scale procedure for reductive amination that can be adapted for the synthesis of this compound.
Materials:
-
Piperazine
-
Cyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Mixture: To a solution of piperazine in DCM, add cyclopentanone (1-1.2 equivalents).
-
Reducing Agent Addition: Stir the mixture at room temperature and add sodium triacetoxyborohydride portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the catalytic reductive amination synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Concluding Remarks
The catalytic reductive amination of piperazine with cyclopentanone is a robust and efficient method for the synthesis of this compound. The use of catalytic hydrogenation with Raney Nickel or Palladium catalysts provides a high-yield, industrially viable process. Alternative methods using borohydride (B1222165) reagents offer milder conditions suitable for laboratory-scale synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 2. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]
- 3. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Cyclopentylpiperazine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylpiperazine is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, combining a rigid cyclopentyl group with the flexible piperazine (B1678402) scaffold, allow for the synthesis of a diverse range of molecules with the potential to modulate various CNS receptors. This document provides an overview of the applications of this compound in CNS drug development, along with detailed protocols for the synthesis, in vitro, and in vivo evaluation of its derivatives.
The piperazine moiety is a well-established pharmacophore found in numerous approved CNS drugs, contributing to their efficacy in treating conditions such as psychosis, depression, and anxiety. The addition of a cyclopentyl group to the piperazine ring can influence key drug-like properties, including lipophilicity, metabolic stability, and receptor binding affinity, making this compound an attractive starting point for the design of new CNS agents.
Applications in CNS Drug Development
Derivatives of this compound have been explored as modulators of several key CNS targets, including:
-
Dopamine (B1211576) Receptors: The piperazine scaffold is a common feature in ligands for dopamine receptors, particularly the D2, D3, and D4 subtypes, which are important targets for antipsychotic medications.
-
Serotonin (B10506) Receptors: Arylpiperazine derivatives are a major class of serotonin receptor ligands, with activity at various subtypes such as 5-HT1A and 5-HT7. These receptors are implicated in the pathophysiology of depression and anxiety.
-
Histamine (B1213489) H3 Receptors: The histamine H3 receptor is an emerging target for the treatment of cognitive disorders and other neurological conditions. Piperazine-containing compounds have shown promise as H3 receptor antagonists.
Synthesis of this compound Derivatives
A general approach to the synthesis of N-aryl-N'-cyclopentylpiperazines involves the nucleophilic substitution of a suitable aryl halide with this compound. Alternatively, a multi-step synthesis can be employed, starting from 6-chloropurine, for example.
Protocol 1: General Synthesis of 6-(4-substituted piperazin-1-yl)-9-cyclopentyl-9H-purine analogs
This protocol is adapted from the synthesis of purine (B94841) nucleobase analogs and demonstrates the incorporation of the this compound moiety.
Materials:
-
6-chloro-9-cyclopentyl-9H-purine
-
Substituted piperazine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 6-chloro-9-cyclopentyl-9H-purine (1.0 eq) in DMF, add the desired substituted piperazine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or a hexane/EtOAc mixture) to afford the desired product.
In Vitro Evaluation Protocols
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., a this compound derivative).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: Assay buffer, cell membranes (typically 10-20 µg of protein), and [³H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM).
-
Non-specific Binding: Assay buffer, cell membranes, [³H]-Spiperone, and 10 µM haloperidol.
-
Competitive Binding: Assay buffer, cell membranes, [³H]-Spiperone, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Functional Assay for Serotonin 5-HT1A Receptors
This protocol measures the ability of a test compound to act as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor by quantifying its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compound and reference compounds (e.g., 8-OH-DPAT as a full agonist, WAY-100635 as an antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture: Culture the cells to ~80-90% confluency.
-
Cell Plating: On the day before the assay, harvest the cells and plate them into a 384-well plate at an optimized density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Agonist Mode Assay:
-
Remove the culture medium and add the diluted compounds to the cells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate at room temperature for 30-60 minutes.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compound (potential antagonist) for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC80 concentration) along with forskolin.
-
Incubate at room temperature for 30-60 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
For agonists, calculate the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, calculate the IC50 value and determine the Schild constant (Kb) to quantify antagonist potency.
-
In Vivo Evaluation Protocols
Protocol 4: Forced Swim Test (Mouse Model of Depression)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c).
-
Test compound and vehicle control.
-
A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software (optional).
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session:
-
Gently place each mouse individually into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 5: Elevated Plus Maze (Rat/Mouse Model of Anxiety)
The elevated plus maze is a behavioral test used to assess anxiety-like behavior in rodents.
Materials:
-
Rats or mice.
-
Test compound and vehicle control.
-
An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Video tracking system.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound or vehicle 30-60 minutes prior to testing.
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Data Presentation
Table 1: Illustrative In Vitro Pharmacological Profile of a Hypothetical this compound Derivative (CPP-X) for CNS Targets.
Disclaimer: The following data is for illustrative purposes only and is based on typical values observed for potent piperazine-based CNS ligands. Specific data for this compound derivatives targeting these receptors is limited in publicly available literature.
| Target Receptor | Radioligand | K_i (nM) | Functional Assay | EC_50 / IC_50 (nM) | Efficacy (% of standard) |
| Dopamine D2 | [³H]-Spiperone | 5.2 | cAMP Inhibition | 15.8 (Antagonist) | N/A |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1.8 | cAMP Inhibition | 8.5 (Partial Agonist) | 65% (vs. 8-OH-DPAT) |
| Histamine H3 | [¹²⁵I]-Iodoproxyfan | 12.5 | [³⁵S]GTPγS Binding | 35.2 (Inverse Agonist) | -40% (vs. baseline) |
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a valuable scaffold for the development of novel CNS-acting agents. Its incorporation into various molecular frameworks can lead to compounds with high affinity and selectivity for a range of important neurological targets. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound derivatives for the treatment of CNS disorders. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
Application Notes and Protocols: N-alkylation of Piperazine with Cyclopentyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted piperazines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and other functional molecules. The piperazine (B1678402) ring often serves as a key pharmacophore or a versatile linker to modulate the physicochemical and pharmacokinetic properties of a compound. The N-alkylation of piperazine is a fundamental transformation for introducing molecular diversity. This document provides a detailed protocol for the N-alkylation of piperazine with cyclopentyl bromide to synthesize 1-cyclopentylpiperazine, a valuable intermediate in drug discovery. The primary challenge in this synthesis is achieving selective mono-alkylation while minimizing the formation of the di-alkylated byproduct, 1,4-dicyclopentylpiperazine. Two effective methods to control this selectivity are presented: the in-situ formation of a monopiperazinium salt and the use of a protecting group strategy.
Reaction Mechanism and Workflow
The N-alkylation of piperazine with cyclopentyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of cyclopentyl bromide and displacing the bromide ion.
Caption: Sₙ2 mechanism for the N-alkylation of piperazine.
A general workflow for this synthesis involves reaction setup, monitoring, workup, and purification of the final product.
Caption: General experimental workflow for N-alkylation.
Experimental Protocols
Two primary protocols are presented to achieve mono-N-alkylation of piperazine with cyclopentyl bromide.
Protocol 1: Mono-alkylation via in-situ Monopiperazinium Salt Formation
This method leverages the in-situ formation of a monopiperazinium salt to deactivate one of the nitrogen atoms, thus favoring mono-alkylation.[1]
Materials:
-
Piperazine hexahydrate
-
11.5 N Hydrochloric acid
-
Cyclopentyl bromide
-
5 N Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Salt Formation: In a round-bottom flask, prepare a solution of piperazine hexahydrate (0.2 mol) in ethanol (80 mL). With stirring, add 11.5 N hydrochloric acid (0.2 mol, 17.3 mL).
-
Reaction Setup: Cool the resulting solution to 20 °C in an ice bath.
-
Addition of Alkylating Agent: Slowly add cyclopentyl bromide (0.1 mol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, and then heat to 70 °C for an additional 30 minutes.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the remaining residue, add a slight excess of 5 N sodium hydroxide solution to make the mixture basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Mono-alkylation using a Protecting Group Strategy
This protocol utilizes N-Boc-piperazine to ensure selective mono-alkylation. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, which can be subsequently removed after the alkylation step.[2][3]
Materials:
-
N-Boc-piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)
-
Cyclopentyl bromide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dried round-bottom flask, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile (approximately 0.1 M concentration).
-
Addition of Alkylating Agent: Slowly add cyclopentyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: The crude N-Boc-N'-cyclopentylpiperazine can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperazine with various alkyl halides, providing a comparative overview.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methylbenzyl bromide | In-situ HCl salt | Ethanol/Water | 20 -> 70 | 1.5 | Not specified | [1] |
| o-Methylbenzyl bromide | In-situ HCl salt | Ethanol | 20 -> 70 | 2.5 | 89 | [1] |
| n-Amyl bromide | In-situ HCl salt | Ethanol | 20 -> 70 | 1.5 | 64 | [1] |
| β-Phenethyl bromide | In-situ HCl salt | Ethanol | 20 -> 70 | 2.5 | 56 | [1] |
| 1-Bromobutane (with N-Acetylpiperazine) | K₂CO₃ | THF | Reflux | Overnight | 88 (of acetylated product) | [4] |
| General Alkyl Bromide | K₂CO₃ | Acetonitrile | 60-80 | Varies | Not specified | [5] |
Troubleshooting and Optimization
-
Formation of Di-alkylated Byproduct: This is the most common side reaction. To minimize it, use an excess of piperazine relative to the cyclopentyl bromide, or employ the monopiperazinium salt or protecting group strategies. Slow, dropwise addition of the alkylating agent can also favor mono-alkylation.[5]
-
Low or No Product Formation: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. If the reaction stalls, consider increasing the temperature or switching to a higher-boiling solvent like DMF to improve the solubility of the reagents.[5]
-
Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
Conclusion
The N-alkylation of piperazine with cyclopentyl bromide is a valuable transformation for the synthesis of pharmaceutically relevant building blocks. By carefully selecting the reaction conditions and employing strategies such as in-situ salt formation or the use of protecting groups, selective mono-alkylation can be achieved in good yields. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully perform this synthesis and to optimize the reaction for their specific needs.
References
Application Notes & Protocols for the Scalable Synthesis of 1-Cyclopentylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Cyclopentylpiperazine is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a cyclopentyl group attached to a piperazine (B1678402) ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents.[1] This compound is frequently utilized in the development of pharmaceuticals targeting neurological disorders, such as anxiety and depression, by serving as a scaffold for selective serotonin (B10506) receptor modulators.[1][2] It is also employed in high-throughput screening assays to identify new drug candidates.[1] The following application notes provide a detailed, scalable protocol for the synthesis of this compound, along with methods for quality control, ensuring its suitability for pharmaceutical applications.
Scalable Synthesis via Reductive Amination
The most industrially viable and scalable method for producing this compound is the direct reductive amination of piperazine with cyclopentanone (B42830).[3] This one-pot synthesis utilizes readily available starting materials and a hydrogenation catalyst to achieve high yields and purity, making it an efficient process for large-scale manufacturing.[3]
Experimental Protocol
Objective: To synthesize this compound with high purity and yield suitable for pharmaceutical intermediate use.
Materials:
-
Piperazine (anhydrous)
-
Cyclopentanone
-
Toluene
-
Raney Nickel or Palladium (Pd) on Carbon catalyst
-
Hydrogen (H₂) gas
-
Pressurized reaction vessel (autoclave)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the vessel with an inert gas, such as nitrogen, to remove any residual air and moisture.
-
Charging Reagents: Charge the autoclave with piperazine, cyclopentanone, and toluene. The recommended molar ratio of piperazine to cyclopentanone is approximately 1:0.5 to 1:1.5.[3]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel or a Pd catalyst) to the reaction mixture. The catalyst loading is typically 2-50 wt% for Raney Nickel or 0.1-20 wt% for Pd, based on the weight of piperazine.[3]
-
Reaction Execution:
-
Seal the reactor and purge it several times with low-pressure hydrogen gas before pressurizing to the target pressure (5-50 atm).[3]
-
Begin agitation and heat the mixture to the reaction temperature, typically between 50-130°C.[3]
-
Maintain the reaction under these conditions for 30 minutes to 6 hours. Monitor hydrogen consumption to track the reaction's progress, adding more hydrogen as needed to maintain pressure.[3] The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care, especially Raney Nickel, which can be pyrophoric.
-
The resulting filtrate, containing the product, is purified by distillation to isolate this compound.[3]
-
Data Presentation: Synthesis Parameters
The following table summarizes the reaction parameters and outcomes based on an example from the established industrial process.[3]
| Parameter | Value | Reference |
| Reactants | ||
| Piperazine | 1.0 molar equivalent | [3] |
| Cyclopentanone | ~1.0 molar equivalent | [3] |
| Catalyst | ||
| Type | Raney Nickel | [3] |
| Loading | ~10 wt% of piperazine | [3] |
| Solvent | Toluene | [3] |
| Reaction Conditions | ||
| Temperature | 120°C | [3] |
| Pressure | 40 atm (H₂) | [3] |
| Reaction Time | 4 hours | [3] |
| Results | ||
| Yield | 69.4% | [3] |
| Purity (by GC) | 99% | [3] |
| Boiling Point | 118-120°C (at 13 mmHg) | [3] |
Quality Control and Analytical Protocol
To ensure the suitability of this compound for pharmaceutical use, rigorous quality control is necessary. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.[4]
HPLC Protocol for Purity Analysis
Objective: To determine the purity of synthesized this compound and quantify any impurities.
Materials & Equipment:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Diethylamine
-
HPLC system with UV or ELSD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile/Water with an additive like TFA (e.g., 0.1%). The exact ratio should be optimized for best separation.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).[5]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Data Presentation: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to light yellow liquid or powder | Visual |
| Purity | ≥ 99.0% | HPLC[3] |
| Identification | Retention time matches reference standard | HPLC |
| Residual Solvents | Conforms to ICH limits | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visualizations
Synthesis Pathway
Caption: Reductive amination pathway for this compound synthesis.
Scalable Synthesis Workflow
Caption: Step-by-step workflow for the industrial synthesis and purification.
Pharmaceutical Application Context
Caption: Role of this compound as a key intermediate in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclopentylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two main synthetic routes for this compound are:
-
Reductive Amination: This is a one-pot reaction involving piperazine (B1678402) and cyclopentanone (B42830) in the presence of a reducing agent. It is often favored for its efficiency and good yields.[1]
-
Direct N-Alkylation: This method involves the reaction of piperazine with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.[1] Controlling the reaction to favor mono-alkylation over di-alkylation is a key challenge.[1]
Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated product?
Controlling selectivity is a common issue due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:
-
Using a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[1]
-
Controlling Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][2]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Using Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]
Q3: What are the recommended bases and solvents for direct N-alkylation?
The choice of base and solvent is critical for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents.[1]
-
Solvents: Aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly used.[1][3] If reagents have poor solubility, DMF is a good alternative.[1]
Q4: My product is highly water-soluble and difficult to extract. What should I do?
High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane (B109758) or chloroform.[1]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Low product yield is a common problem that can arise from various factors depending on the synthetic route.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of 1,4-dicyclopentylpiperazine (B10877335) byproduct
The formation of the di-substituted byproduct is a primary cause of reduced yield and purification difficulties in direct alkylation methods.
Troubleshooting Workflow for Di-alkylation
References
Technical Support Center: Synthesis of 1-Cyclopentylpiperazine
Welcome to the technical support center for the synthesis of 1-Cyclopentylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct Alkylation: This involves reacting piperazine (B1678402) with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.[1]
-
Reductive Amination: This is a one-pot reaction where piperazine is reacted with cyclopentanone (B42830) in the presence of a reducing agent.[1][2] This method is often preferred as it can offer better control and avoid the formation of quaternary ammonium (B1175870) salts.[1]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct, 1,4-dicyclopentylpiperazine?
A2: Preventing di-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, directing the alkylation to the unprotected nitrogen. The protecting group can be removed subsequently.[1][3]
-
Control of Stoichiometry: Using a large excess of piperazine relative to the cyclopentylating agent increases the probability of the electrophile reacting with an un-substituted piperazine molecule.[1][3]
-
Slow Addition of Electrophile: Adding the cyclopentylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][4]
Q3: What are the recommended catalysts and reaction conditions for the reductive amination of piperazine with cyclopentanone?
A3: For the reductive amination synthesis of this compound, common catalysts include Raney-nickel or a Palladium (Pd) catalyst.[2] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Extend the reaction time or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] |
| Poor Solubility of Reagents | Switch to a more suitable solvent. For direct alkylation, polar aprotic solvents like DMF or Acetonitrile are common.[1] For reductive amination, solvents like toluene (B28343) may be used.[2] |
| Catalyst Inactivation (Reductive Amination) | Ensure the use of high-purity, anhydrous reagents and solvents to avoid poisoning the catalyst.[1] |
| Suboptimal Reaction Conditions | Systematically optimize parameters such as temperature, pressure (for reductive amination), and catalyst loading.[5] |
Issue 2: Formation of Di-alkylated Byproduct (1,4-dicyclopentylpiperazine)
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Stoichiometry | Use a significant excess of piperazine (5-10 equivalents) relative to the cyclopentylating agent.[7] |
| Rapid Addition of Electrophile | Add the cyclopentylating agent slowly and at a low temperature to control the reaction rate.[7] |
| Unprotected Piperazine | For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine.[1][3] |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Product is Highly Water-Soluble | During aqueous work-up, if the product remains in the aqueous layer, it is likely protonated. Neutralize the aqueous layer with a base (e.g., sodium carbonate solution) to deprotonate the product, allowing for extraction into an organic solvent.[8] |
| Presence of Unreacted Piperazine | If a large excess of piperazine was used, it may be difficult to separate from the product. Consider converting the product to a salt to facilitate purification by crystallization, or use column chromatography. |
| Formation of Emulsions during Extraction | The addition of brine during the work-up can help break emulsions and improve phase separation.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a patented industrial method.[2]
Materials:
-
Piperazine
-
Cyclopentanone
-
Raney-nickel catalyst
-
Toluene (solvent)
-
Hydrogen gas
Procedure:
-
In a pressure vessel, charge piperazine, cyclopentanone, toluene, and the Raney-nickel catalyst. A molar ratio of piperazine to cyclopentanone of 1:0.5-1.5 is recommended.[2]
-
Pressurize the vessel with hydrogen gas to 5-50 atm.[2]
-
Heat the reaction mixture to 50-130°C and stir for 30 minutes to 6 hours.[2]
-
Monitor the reaction for the cessation of hydrogen consumption.[2]
-
Once the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be purified by distillation to yield this compound.[2]
Protocol 2: General Mono-N-alkylation using a Protecting Group
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
N-Boc-piperazine
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve N-Boc-piperazine in acetonitrile.
-
Add potassium carbonate (1.5-2.0 equivalents) to the solution.[1]
-
Slowly add cyclopentyl bromide (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Filter off the base and evaporate the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-Boc-N'-cyclopentylpiperazine by column chromatography on silica (B1680970) gel.[3]
-
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.[10]
Data Presentation
Table 1: Comparison of Strategies to Prevent Di-alkylation
| Strategy | Key Parameters | Expected Outcome | Reference |
| Excess Piperazine | 5-10 equivalents of piperazine | Favors mono-alkylation statistically | [1][3] |
| Mono-protected Piperazine | Use of N-Boc-piperazine | High selectivity for mono-alkylation | [1][3] |
| Slow Addition | Dropwise addition of electrophile | Reduces local concentration of electrophile | [1] |
| Piperazine Salt | Use of mono-protonated piperazine | Decreases nucleophilicity of the second nitrogen | [1][4] |
Table 2: Conditions for Reductive Amination Synthesis of this compound
| Parameter | Value | Reference |
| Catalyst | Raney-nickel or Pd catalyst | [2] |
| Piperazine:Cyclopentanone Molar Ratio | 1:0.5-1.5 | [2] |
| Temperature | 50-130 °C | [2] |
| Pressure | 5-50 atm | [2] |
| Reaction Time | 30 min - 6 hr | [2] |
| Solvent | Toluene (optional) | [2] |
| Yield | ~70% or higher | [2] |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Decision workflow for preventing di-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
by-product formation in the synthesis of 1-Cyclopentylpiperazine
Technical Support Center: Synthesis of 1-Cyclopentylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Reductive Amination: This is a widely used industrial method involving the reaction of cyclopentanone (B42830) with piperazine (B1678402) in the presence of a reducing agent and a catalyst.[1][2]
-
Direct Alkylation: This method involves the reaction of piperazine with a cyclopentyl halide.[3][4]
Q2: What is the primary by-product of concern in the synthesis of this compound?
A2: The major by-product of concern is 1,4-dicyclopentylpiperazine (B10877335), which can be formed through the dialkylation of the piperazine ring.[5] This is particularly problematic in direct alkylation routes but can also occur under certain reductive amination conditions.
Q3: How can I minimize the formation of the dialkylated by-product, 1,4-dicyclopentylpiperazine?
A3: To minimize the formation of 1,4-dicyclopentylpiperazine, it is recommended to use a molar excess of piperazine relative to the cyclopentylating agent (cyclopentanone or cyclopentyl halide).[6] This statistical approach favors mono-substitution.
Q4: What are other potential by-products in the reductive amination of cyclopentanone with piperazine?
A4: Besides the dialkylated product, other potential by-products in the reductive amination process include N,N-dicyclopentylamine and cyclopentanol.[2]
Q5: What are the typical purification methods for this compound?
A5: The most common methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[1][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Reductive Amination
Symptoms:
-
The final product yield is significantly lower than expected.
-
A complex mixture of products is observed by GC-MS or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activity | Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been handled under appropriate conditions to prevent deactivation. Consider increasing the catalyst loading. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote by-product formation. A typical range is 50-130°C.[1] |
| Inadequate Hydrogen Pressure | Ensure the hydrogen pressure is maintained within the optimal range for the chosen catalyst and reaction scale. Pressures between 5-50 atm are commonly used.[1] |
| Incorrect Stoichiometry | Use a molar excess of piperazine to favor the formation of the mono-substituted product. A piperazine to cyclopentanone molar ratio of 1:0.5 to 1.5 has been reported.[1] |
Issue 2: High Levels of 1,4-dicyclopentylpiperazine By-product
Symptoms:
-
Significant presence of a higher boiling point impurity in the crude product.
-
GC-MS or NMR confirms the presence of 1,4-dicyclopentylpiperazine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Molar Ratio of Reactants | Increase the molar excess of piperazine. This will statistically favor the mono-alkylation of piperazine.[6] |
| Prolonged Reaction Time | Reduce the reaction time. Extended reaction times can lead to the further reaction of the desired product to form the di-substituted by-product. |
| High Reaction Temperature | Lower the reaction temperature to reduce the rate of the second alkylation reaction. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Reductive Amination
| Parameter | Condition | Reference |
| Reactants | Piperazine, Cyclopentanone | [1] |
| Molar Ratio (Piperazine:Cyclopentanone) | 1:0.5 - 1.5 | [1] |
| Catalyst | Raney-Nickel, Pd catalyst | [1] |
| Catalyst Loading | 2-50 wt% Raney Nickel or 0.1-20 wt% Pd (based on piperazine) | [1] |
| Solvent | Toluene (optional) | [1] |
| Temperature | 50 - 130 °C | [1] |
| Pressure | 5 - 50 atm | [1] |
| Reaction Time | 30 min - 6 hr | [1] |
| Yield | ~70% or more | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is based on a general procedure described in the literature.[1]
Materials:
-
Piperazine
-
Cyclopentanone
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Toluene (optional, as solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, charge piperazine and cyclopentanone in a molar ratio between 1:0.5 and 1:1.5.
-
If using a solvent, add toluene.
-
Add the hydrogenation catalyst (e.g., Raney Nickel at 2-50 wt% or Pd/C at 0.1-20 wt% relative to piperazine).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-50 atm.
-
Heat the reaction mixture to 50-130°C with stirring.
-
Maintain the reaction at this temperature and pressure for 30 minutes to 6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution can be purified by distillation to isolate this compound.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Piperazines | Ambeed [ambeed.com]
- 4. chembk.com [chembk.com]
- 5. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and optimization of piperazine (B1678402) derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted By-product
Question: I am attempting a mono-alkylation or mono-arylation of piperazine, but I am observing a low yield of my desired mono-substituted product along with a significant amount of the 1,4-di-substituted by-product. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a common challenge due to the presence of two reactive secondary amine groups.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3 to 10 equivalents) can statistically favor the mono-substituted product by increasing the probability of the electrophile reacting with an un-substituted piperazine molecule.[2]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly to the reaction mixture, especially at low temperatures, can help control the reaction and minimize di-substitution.[3]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2]
-
Use of a Mono-Protected Piperazine: The most reliable method for ensuring mono-substitution is to use a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc).[2][4] The desired substituent is introduced on the unprotected nitrogen, followed by the removal of the protecting group.[2]
Logical Workflow for Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low yield in mono-substitution of piperazine.
Data Presentation: Comparison of Mono-Alkylation Strategies [2]
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step reaction, cost-effective. | Difficult removal of excess piperazine. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step | High selectivity, clean reaction. | Multi-step process, higher cost. |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields. | May require longer reaction times or activation of the electrophile. |
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3][5] Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical.[3] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[3] It is recommended to screen a variety of ligands (e.g., XPhos, Xantphos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][6]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[3] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[3]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[3] Common solvents include toluene, dioxane, and THF.[3] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition.[3] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[3]
Experimental Workflow for Buchwald-Hartwig Amination Optimization
Caption: Workflow for optimizing Buchwald-Hartwig amination reactions.
Issue 3: Difficulty in Purifying Piperazine Derivatives
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[5][7] Here are some effective methods:
-
Acid-Base Extraction: This technique is highly effective for separating basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[3][5]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride (B599025) or diacetate), which can then be recrystallized.[5] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[5][7]
-
Column Chromatography: While the high polarity of piperazine derivatives can lead to issues like peak tailing on silica (B1680970) gel, it is still a viable purification method. Using a more polar eluent system or a different stationary phase (e.g., alumina) can improve separation. For reverse-phase HPLC, tailing can be addressed by adding a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase.[7]
Frequently Asked Questions (FAQs)
Q1: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
A1: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second, different substituent can be introduced at the other nitrogen atom.[3]
Q2: What are some modern methods for the C-H functionalization of the piperazine ring?
A2: While traditional synthesis focuses on N-functionalization, recent advances have enabled the direct C-H functionalization of the piperazine ring. Photoredox catalysis has emerged as a powerful tool for the C-H arylation, vinylation, and alkylation of N-protected piperazines, offering new avenues for creating structural diversity.[8]
Q3: My piperazine compound is hygroscopic. How can I handle and store it properly?
A3: The hygroscopic nature of many piperazine derivatives can complicate handling and accurate weighing.[7] To mitigate this, handle the compound in a dry atmosphere (e.g., in a glovebox) and store it in a desiccator. Converting the free base to a less hygroscopic salt can also be an effective strategy.[7]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [2]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [3]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Aryl halide (1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure (under inert atmosphere):
-
To a dry reaction flask, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous solvent and piperazine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
troubleshooting low yield in piperazine cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in piperazine (B1678402) cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in piperazine cyclization reactions?
Low yields in piperazine cyclization can be attributed to several factors:
-
Side Reactions: The most prevalent side reaction is the formation of disubstituted by-products, where both nitrogen atoms of the piperazine ring react.[1] Other potential side reactions include polymerization and the formation of five-membered ring lactams.[1] In some cases, self-dimerization of starting materials, like α-amino acid esters to form diketopiperazines, can also occur.[2]
-
Incomplete Reaction: The reaction may not proceed to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or an inappropriate solvent.[1]
-
Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the selected reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on the precursor molecules can sterically hinder the cyclization process, leading to reduced yields.[1]
-
Catalyst Inactivation: The catalyst can be deactivated by impurities present in the reactants or solvent, or by by-products formed during the reaction.[1]
-
Difficult Purification: Loss of product during workup and purification steps can significantly lower the final isolated yield, especially if the product is difficult to separate from by-products or unreacted starting materials.[1]
Q2: How can I minimize the formation of disubstituted by-products?
The formation of symmetrically disubstituted piperazines is a common challenge.[1] Here are several effective strategies to favor mono-substitution:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of the piperazine precursor is a widely used and effective method.[1][3] This ensures that only one nitrogen is available for the desired reaction. The protecting group can be removed in a subsequent step.[1][3]
-
Adjusting Molar Ratios: Using a significant excess of the piperazine starting material (e.g., 5-10 fold excess) can statistically favor the formation of the mono-substituted product.[1][3]
-
Protonation: The in-situ protonation of piperazine to form a piperazine-1-ium cation can be used as a simple and effective protection method to suppress the formation of disubstituted derivatives.[4]
-
Slow Addition of Electrophile: Adding the electrophile slowly and at a low temperature can also help to control the reaction and favor mono-substitution.[3]
Q3: What are the key reaction conditions to optimize for improved yield?
Optimizing reaction conditions is critical for maximizing the yield of your piperazine cyclization reaction. Consider the following parameters:
-
Solvent: The choice of solvent can significantly impact reaction outcomes. For example, in certain syntheses utilizing SnAP (stannyl amine protocol) reagents, changing the solvent from a 4:1 mixture of CH2Cl2/HFIP to a 4:1 mixture of HFIP/CH3CN has been shown to improve yields.[1]
-
Temperature: Reaction temperature can influence the rate of reaction and the formation of by-products. For instance, in the synthesis of piperazine from ethanolamine (B43304) and ammonia (B1221849) using a Ni-MgO catalyst, temperatures between 200°C and 275°C result in higher yields compared to lower temperatures.[1] It is crucial to monitor the reaction to avoid decomposition at higher temperatures.[3]
-
Catalyst: The choice of catalyst is critical and depends on the specific reaction. Common catalysts include Raney nickel, Pd/C, iridium complexes, and copper-based systems.[1] Catalyst loading should also be optimized.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[1][3]
-
Base Selection: In reactions like the Buchwald-Hartwig amination for N-aryl piperazine synthesis, the choice of base is crucial. If a strong base like NaOtBu leads to decomposition, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in piperazine cyclization reactions.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor Reactivity of Starting Materials | - Verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can inhibit the reaction. - Consider using more reactive precursors if available. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, try incrementally increasing the temperature while monitoring for product formation and decomposition. - For exothermic reactions, ensure adequate cooling to prevent side reactions. |
| Incorrect Solvent | - Perform small-scale solvent screening experiments to identify a more suitable solvent system. Consider solvent polarity and solubility of reactants. |
| Catalyst Inactivation or Inappropriate Choice | - Ensure the catalyst is fresh and has been stored correctly. - Screen different catalysts known to be effective for similar transformations (e.g., Pd/C, Raney Nickel).[1] - Optimize catalyst loading. |
Problem: High Proportion of By-products
| Potential Cause | Suggested Solution |
| Formation of Disubstituted Piperazine | - Introduce a protecting group (e.g., Boc) on one of the piperazine nitrogens.[1][3] - Use a large excess of the piperazine starting material.[1][3] - Employ in-situ protonation of piperazine.[4] |
| Polymerization | - Lower the reaction concentration. - Add one of the reactants slowly to the reaction mixture. |
| Formation of Other Side Products | - Analyze the by-products by LC-MS or GC-MS to understand the side reaction pathways. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor the formation of these by-products. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol describes a common method for protecting one of the nitrogen atoms in piperazine to prevent disubstitution.[3]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.
Protocol 2: Reductive Cyclization of Dioximes to N-Boc-piperazines with Pd/C Catalyst
This method is used for the synthesis of Boc-protected piperazines from dioxime precursors.[2]
Materials:
-
Dioxime (1 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O, 3 equiv.)
-
5% Pd/C catalyst (50 mg per 0.5 mmol of dioxime)
-
Methanol (to make a 0.1 M solution of dioxime)
Procedure:
-
To a solution of the dioxime and Boc₂O in methanol, add the 5%-Pd/C catalyst.
-
Place the reaction vial in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
After 6 hours, cool the autoclave to room temperature and slowly depressurize.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Effect of Reaction Parameters on Piperazine Yield (Illustrative Examples)
| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reductive Cyclization | Dioxime, Boc₂O, H₂ | 5% Pd/C | Methanol | 50 | 6 | Moderate to Good | [2] |
| Reductive Cyclization | Dioxime, Boc₂O, H₂ | Raney Nickel | Methanol | 50 | 6 | Good | [2] |
| N-Aryl Piperazine Synthesis | Aryl Halide, Piperazine | Palladium Precursor & Phosphine Ligand | Toluene/Dioxane | Optimized | Monitored | Variable | [3] |
| Cyclization of N-(2-hydroxyethyl)ethylenediamine | N-(2-hydroxyethyl)ethylenediamine | Raney Nickel | - | - | - | Effective | [1] |
| Ethanolamine Ammoniation | Ethanolamine, Ammonia | Ni-MgO | - | 200-275 | - | High | [1] |
Note: Yields are highly substrate-dependent and the table provides a general overview based on literature.
Visualizations
Caption: A logical workflow for troubleshooting low yields in piperazine cyclization reactions.
Caption: Proposed mechanism for the reductive cyclization of dioximes to piperazines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Cyclopentylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Cyclopentylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Residual piperazine (B1678402) and cyclopentanone (B42830) from the synthesis process.
-
Byproducts: Formation of di-substituted piperazine (1,4-dicyclopentylpiperazine) if the reaction conditions are not carefully controlled.
-
Catalyst residues: If a catalytic hydrogenation process is used, traces of the catalyst (e.g., Raney-nickel, Pd) may be present.[1]
-
Solvents: Residual solvents from the reaction or work-up steps.
-
Related substances: One technical grade product has been noted to contain cyclopentanol.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties include:
-
Appearance: It can be a white crystalline solid or a colorless to light yellow liquid/low-melting solid.[2]
-
Solubility: It is soluble in some organic solvents like ethers, alcohols, and ketones, and slightly soluble in water.[2]
-
Boiling Point: Approximately 118-120 °C at 13 mmHg.[1]
-
Melting Point: Roughly 94-98 °C.[2]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques are:
-
Vacuum Distillation: This is a widely used method, particularly for separating the product from non-volatile impurities and unreacted starting materials.[1]
-
Recrystallization: For solid crude product, recrystallization from a suitable solvent can be effective for removing impurities.
-
Column Chromatography: While less common for large-scale purification, it can be used for achieving very high purity by separating closely related impurities.
Troubleshooting Guide
Problem 1: Low purity after vacuum distillation.
-
Q: My this compound is still impure after a single vacuum distillation. What should I do?
-
A: Impurities with boiling points close to that of this compound may co-distill. Consider performing a fractional distillation using a Vigreux or packed column to enhance separation efficiency. Alternatively, a second distillation of the collected fractions may be necessary. Ensure your vacuum is stable and the distillation is performed slowly to allow for proper equilibration.
-
Problem 2: The product solidifies in the condenser during distillation.
-
Q: During vacuum distillation, the distilled this compound is solidifying in my condenser, causing a blockage. How can I prevent this?
-
A: This occurs because the melting point of this compound is relatively high. You can gently heat the condenser with a heat gun or by wrapping it with heating tape set to a low temperature to prevent solidification. Ensure the cooling water in the condenser is not excessively cold.
-
Problem 3: Difficulty in achieving crystallization.
-
Q: I am trying to purify this compound by recrystallization, but it is oiling out or not crystallizing at all. What steps can I take?
-
A: "Oiling out" happens when the product's solubility is too high in the chosen solvent, and it comes out of solution above its melting point. Try the following:
-
Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., ethanol/water, isopropanol/hexane) might be effective.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride salt by adding HCl in a suitable solvent like isopropanol). Salts often have better crystalline properties.
-
-
Problem 4: Product appears as a liquid or low-melting solid at room temperature.
-
Q: The product information suggests this compound can be a solid, but my purified product is a liquid or a low-melting solid. Is this normal?
-
A: Yes, this can be normal. The presence of even small amounts of impurities can significantly depress the melting point of a compound, causing it to appear as a liquid or a semi-solid at room temperature. The reported melting point is in the range of 94-98 °C, but some suppliers describe it as a solid-low melt.[2][3] If high purity is required, further purification by another method may be necessary.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point | 118-120 °C @ 13 mmHg | [1] |
| Melting Point | ~ 94-98 °C | [2] |
| Purity (Post-Distillation) | 99% (GC) | [1] |
| Purity (Commercial Grades) | >98% (GC) | |
| Molecular Weight | 154.25 g/mol | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a magnetic stirrer and a heating mantle.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Collecting Fractions: Collect any low-boiling impurities first. Then, increase the temperature to distill the this compound at approximately 118-120 °C under a vacuum of around 13 mmHg.[1]
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the flask.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a well-sealed container.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in vacuum distillation.
References
minimizing side reactions in the synthesis of H3 receptor antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of histamine (B1213489) H3 receptor antagonists.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Understanding its signaling pathway is crucial for the rational design of antagonists.
catalyst selection for efficient 1-Cyclopentylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-Cyclopentylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the direct reductive amination of cyclopentanone (B42830) with piperazine (B1678402).[1][2] This one-step process involves the reaction of piperazine and cyclopentanone in the presence of a catalyst and a reducing agent, typically hydrogen gas.[1][3]
Q2: Which catalysts are recommended for the reductive amination synthesis of this compound?
A2: The most commonly cited catalysts for this synthesis are Raney Nickel and Palladium (Pd)-based catalysts, such as Palladium on carbon (Pd/C).[1][2][4] Raney Nickel is often preferred for its cost-effectiveness in industrial applications.[5]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary, but generally, the reaction is carried out at elevated temperatures and pressures. Typical ranges are temperatures of 50-130°C and hydrogen pressures of 5-50 atm.[1] The reaction time can range from 30 minutes to 6 hours.[1]
Q4: How can I minimize the formation of the disubstituted byproduct, 1,4-dicyclopentylpiperazine (B10877335)?
A4: The formation of 1,4-dicyclopentylpiperazine is a common side reaction. To favor monosubstitution, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine relative to cyclopentanone can help minimize the disubstitution product.[6] Another strategy is the in-situ formation of piperazine monohydrochloride to protect one of the nitrogen atoms.[6]
Q5: What are some common side products other than 1,4-dicyclopentylpiperazine?
A5: Besides the disubstituted product, other potential byproducts include cyclopentanol, formed from the reduction of cyclopentanone, and N-cyclopentyliminocyclopentane.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst2. Insufficient Temperature or Pressure3. Presence of Impurities/Moisture | 1. Use fresh, properly activated catalyst. Ensure catalyst is not poisoned.2. Gradually increase the reaction temperature and/or hydrogen pressure within the recommended ranges (50-130°C, 5-50 atm).[1]3. Ensure all reactants and solvents are anhydrous and free of impurities that could inhibit the catalyst. |
| Low Yield of this compound | 1. Suboptimal Reaction Time2. Inefficient Catalyst3. Formation of Byproducts | 1. Monitor the reaction progress using techniques like TLC or GC-MS and optimize the reaction time.2. Screen different catalysts (e.g., Raney Nickel vs. Pd/C) and optimize catalyst loading (e.g., 2-50 wt% for Raney Ni, 0.1-20 wt% for Pd based on piperazine).[1]3. Adjust the molar ratio of piperazine to cyclopentanone (a 1:0.5-1.5 ratio is suggested) to minimize disubstitution.[1] |
| High Levels of 1,4-dicyclopentylpiperazine | 1. Incorrect Stoichiometry2. High Reaction Temperature or Prolonged Reaction Time | 1. Use an excess of piperazine or employ a protection strategy for one of the piperazine nitrogens.[6]2. Optimize the reaction temperature and time to favor monosubstitution. |
| Presence of Cyclopentanol Byproduct | Over-reduction of Cyclopentanone | 1. Optimize catalyst loading and reaction conditions to favor the amination pathway over simple ketone reduction.2. Ensure efficient mixing to promote the reaction between the imine intermediate and the catalyst. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup2. Similar boiling points of product and byproducts | 1. Add brine during the aqueous workup to help break emulsions.[7]2. Utilize fractional distillation under reduced pressure for purification. The boiling point of this compound is approximately 118-120°C at 13 mmHg.[1] |
Catalyst Performance Data
| Catalyst | Catalyst Loading (wt% relative to piperazine) | Temperature (°C) | Pressure (atm) | Reaction Time (hr) | Yield (%) | Reference |
| Raney Nickel | 10% | 120 | 40 | 4 | 69.4 | [1] |
| Palladium (Pd) | 0.1 - 20% | 50 - 130 | 5 - 50 | 0.5 - 6 | Not specified | [1] |
Experimental Protocols
Key Experiment: Reductive Amination using Raney Nickel
This protocol is based on a representative synthesis of this compound.[1]
Materials:
-
Piperazine
-
Cyclopentanone
-
Toluene (solvent)
-
Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, charge piperazine, cyclopentanone, and toluene. A typical molar ratio of piperazine to cyclopentanone is between 1:0.5 and 1:1.5.[1]
-
Add the Raney Nickel catalyst. The catalyst loading is typically around 10 wt% based on the amount of piperazine.[1]
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 atm).[1]
-
Heat the reaction mixture to the target temperature (e.g., 120°C) with vigorous stirring.[1]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours), adding hydrogen as it is consumed.[1]
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to distillation under reduced pressure to isolate the this compound. The product typically distills at 118-120°C at 13 mmHg.[1]
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 2. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Purity Determination of 1-Cyclopentylpiperazine: HPLC-UV vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-Cyclopentylpiperazine is a cornerstone of quality control and regulatory compliance. The purity of such building blocks directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against two powerful alternatives: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
At a Glance: Method Comparison
The selection of an analytical technique for purity determination hinges on factors such as the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and available instrumentation. This compound, a secondary amine, lacks a strong UV chromophore, which presents a challenge for direct HPLC-UV analysis. The following table summarizes the key performance characteristics of the compared methods.
| Feature | HPLC-UV | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, with detection typically by Flame Ionization (FID). | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte).[1] |
| Selectivity | Good for separating non-volatile, closely related structures and isomers. | Excellent for separating volatile compounds and isomers with different boiling points. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | Moderate to low for compounds without a strong chromophore; can be enhanced with derivatization. | High, especially with a Flame Ionization Detector (FID). | Moderate (typically requires milligrams of sample).[1] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; analyte must be volatile or amenable to derivatization to increase volatility. | Not required. |
| Key Advantage | Widely available, robust for routine quality control of non-volatile impurities. | High resolution and sensitivity for volatile impurities and residual solvents. | Provides an absolute purity value and structural information simultaneously; non-destructive.[2][3] |
| Key Limitation | Low sensitivity for analytes like this compound without derivatization.[4] | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate a practical comparison.
HPLC-UV Method (Representative Protocol)
Given the absence of a strong UV chromophore in this compound, a direct HPLC-UV method would likely be performed at a low wavelength (e.g., ~210 nm) to detect the amine functionality, though with limited sensitivity. For trace impurity analysis, a derivatization step would be necessary.[4]
Direct Analysis (Low Wavelength)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3.0) is a typical starting point.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30 °C[4]
-
UV Detection: 210 nm[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Derivatization-Based Analysis
For enhanced sensitivity, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to introduce a UV-active moiety.[5]
-
Derivatization Procedure: To a solution of the sample, add a solution of NBD-Cl in a suitable solvent (e.g., methanol) and react in a buffered solution (e.g., borate (B1201080) buffer, pH 9.0).[4]
-
HPLC Conditions: The chromatographic conditions would be optimized to separate the derivatized this compound from excess reagent and any derivatized impurities. Detection would be at the wavelength of maximum absorbance for the NBD-derivative (e.g., ~340 nm).[5]
Gas Chromatography (GC) Method
GC is well-suited for the analysis of volatile amines and is a common method for purity assessment of similar compounds.
-
Column: DB-17 [(50%-Phenyl)-methylpolysiloxane] (e.g., 30 m x 0.53 mm, 1 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 10 minutes, then ramp at 35 °C/min to 260 °C.
-
Injection Volume: 1.0 µL
-
Diluent: Methanol (B129727)
-
Sample Preparation: Prepare a solution of this compound in methanol at a suitable concentration.
Quantitative NMR (qNMR) Method
qNMR offers a primary method of quantification without the need for a chemically identical reference standard.[6]
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O) with appropriate pH adjustment).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.[2]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical flows, the following diagrams were generated.
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Logical flow for selecting an analytical method.
Conclusion
For the routine quality control of this compound, a direct HPLC-UV method can provide a simple and cost-effective solution for monitoring non-volatile impurities, provided that sensitivity is not a major concern. However, for a more comprehensive and accurate purity assessment, orthogonal methods are highly recommended.
Gas Chromatography is superior for detecting and quantifying volatile impurities and residual solvents, which may not be observed by HPLC. Given that supplier specifications for this compound often cite GC for purity, it stands as a highly relevant and powerful technique for this particular compound.
Quantitative NMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of this compound.[1] This makes qNMR an invaluable tool for the certification of in-house reference materials and for obtaining a highly accurate purity assessment that is orthogonal to chromatographic techniques.[3]
Ultimately, a multi-faceted approach employing a combination of these techniques provides the most comprehensive understanding of the impurity profile of this compound, ensuring the highest quality for drug development and manufacturing processes.
References
A Comparative Guide to the Validation of 1-Cyclopentylpiperazine Analogs: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the robust and accurate structural validation of novel chemical entities is a cornerstone of the discovery and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of 1-Cyclopentylpiperazine and its analogs. This objective evaluation is supported by experimental data and detailed methodologies to inform the selection of the most appropriate analytical strategy.
This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. NMR spectroscopy stands as a powerful tool for the elucidation of molecular structure, offering detailed insights into the chemical environment of individual atoms. However, a comprehensive analytical approach often involves the use of complementary techniques.
Performance Comparison: NMR, GC-MS, and HPLC
The choice of analytical technique for the validation of this compound analogs is dictated by the specific requirements of the analysis, including the need for detailed structural information, sensitivity, and sample throughput.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase. |
| Information Provided | Detailed structural information, including connectivity, stereochemistry, and conformational dynamics. Quantitative analysis (qNMR) is also possible.[1][2][3][4] | Provides molecular weight and fragmentation patterns, aiding in identification. Quantitative analysis is achievable.[5][6][7] | Primarily used for separation and quantification. Can be coupled with various detectors (e.g., UV, MS) for identification.[8][9][10] |
| Strengths | - Unambiguous structure determination- Non-destructive- Provides information on molecular dynamics | - High sensitivity and selectivity- Excellent for identifying and quantifying volatile and thermally stable compounds- Established libraries for spectral matching | - Versatile for a wide range of compounds- Robust and reproducible for quantitative analysis- Can be coupled to Mass Spectrometry (LC-MS) for enhanced identification capabilities[1][11] |
| Limitations | - Lower sensitivity compared to MS- Can be complex to interpret for complex molecules- Requires larger sample amounts | - Requires volatile and thermally stable analytes (derivatization may be necessary)- Isomeric differentiation can be challenging based on mass spectra alone[12][13] | - Limited structural information from UV detection alone- Piperazine itself lacks a strong chromophore, potentially requiring derivatization for sensitive UV detection[1][9] |
| Typical Application | Primary structural elucidation and confirmation of novel this compound analogs. | Impurity profiling, metabolite identification, and quantification of volatile analogs. | Routine quality control, purity assessment, and quantification of this compound analogs in various matrices. |
Experimental Protocols
NMR Spectroscopy for the Validation of this compound
A detailed experimental protocol for acquiring and interpreting NMR spectra is crucial for the successful validation of this compound analogs.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid compromising spectral quality.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
The number of scans will depend on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra to infer the electronic environment of the nuclei.
-
Interpret the coupling constants (J) in the ¹H NMR spectrum to determine the connectivity and stereochemical relationships between protons.
-
Use the information from 2D NMR spectra to build the complete molecular structure.
Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the analog in a volatile organic solvent. Derivatization (e.g., acylation or silylation) may be necessary to improve volatility and chromatographic performance.[14]
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the components of the sample.
-
MS Detection: Acquire mass spectra in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength. If the analog lacks a strong chromophore, derivatization with a UV-active agent may be required.[9] Alternatively, coupling to a mass spectrometer (LC-MS) provides universal and more sensitive detection.
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR-based validation and a comparative logic for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.direct [scholars.direct]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 11. scienceasia.org [scienceasia.org]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Cyclopentylpiperazine and N-cyclohexylpiperazine for Drug Discovery and Development
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and pharmacological profiles of 1-Cyclopentylpiperazine and N-cyclohexylpiperazine.
This guide provides a comprehensive comparative study of two piperazine (B1678402) derivatives, this compound and N-cyclohexylpiperazine. Both molecules serve as valuable building blocks in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This document summarizes their key characteristics, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
This compound and N-cyclohexylpiperazine share a common piperazine core but differ in their N-cycloalkyl substituent, leading to distinct physicochemical properties. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. A summary of their key physical and chemical characteristics is presented in Table 1.
| Property | This compound | N-cyclohexylpiperazine |
| CAS Number | 21043-40-3 | 17766-28-8 |
| Molecular Formula | C₉H₁₈N₂ | C₁₀H₂₀N₂ |
| Molecular Weight | 154.26 g/mol [1] | 168.28 g/mol |
| Appearance | Colorless to light yellow liquid/solid[1] | White to light yellow solid |
| Melting Point | ~25 °C | 28-32 °C |
| Boiling Point | 233.3 °C at 760 mmHg; 105 °C at 11 mmHg | 287.25 °C (estimate); 255.7 °C at 760 mmHg |
| Predicted pKa | 9.28 | 9.25 |
Pharmacological Activity: Targeting the Central Nervous System
While both compounds are pivotal in CNS drug discovery, current research highlights distinct pharmacological applications. N-cyclohexylpiperazine is a well-characterized ligand for sigma receptors, whereas this compound is primarily utilized as an intermediate for a broader range of CNS-active agents.
N-cyclohexylpiperazine: A High-Affinity Sigma-2 Receptor Ligand
N-cyclohexylpiperazine has demonstrated a high binding affinity for the sigma-2 (σ₂) receptor, a promising target for the treatment of various neurological disorders and cancer.[2][3] The σ₂ receptor is implicated in cellular processes such as proliferation and calcium signaling.[4]
This compound: A Versatile Scaffold for CNS Drug Candidates
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric conditions.[1] It has been used in the development of H3 receptor antagonists and estrogen receptor modulators.[5] Although its direct and quantitative interaction with specific CNS receptors like the sigma receptor is not extensively documented in publicly available literature, its utility in creating potent and selective ligands underscores its importance.
A summary of the available pharmacological data is presented in Table 2.
| Pharmacological Parameter | This compound | N-cyclohexylpiperazine |
| Primary Therapeutic Area | Neurological Disorders[1] | Neurological Disorders, Oncology[3][6] |
| Primary Molecular Target(s) | Used to synthesize H3 receptor antagonists and estrogen receptor modulators[5] | Sigma-2 (σ₂) Receptor[2] |
| Binding Affinity (Ki) | Data not publicly available | σ₂ Receptor: 4.70 nM[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of both molecules and a general method for assessing receptor binding affinity.
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from piperazine and cyclopentanone (B42830) through catalytic hydrogenation.
Materials:
-
Piperazine
-
Cyclopentanone
-
Raney-Nickel or Palladium (Pd) catalyst
-
Toluene (or other suitable solvent)
-
Hydrogen gas
-
Reaction vessel (autoclave)
Procedure:
-
In a suitable autoclave, combine piperazine and cyclopentanone in a molar ratio of 1:0.5 to 1:1.5.
-
Add a catalytic amount of Raney-Nickel (2-50 wt% of piperazine) or Pd catalyst (0.1-20 wt% of piperazine).
-
The reaction can be carried out with or without a solvent such as toluene.
-
Pressurize the vessel with hydrogen gas to 5-50 atm.
-
Heat the reaction mixture to 50-130 °C.
-
Maintain the reaction for 30 minutes to 6 hours, monitoring hydrogen uptake.
-
Upon completion, cool the reaction vessel and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting filtrate is then purified by distillation to yield this compound.
Synthesis of N-cyclohexylpiperazine
This protocol outlines the synthesis of N-cyclohexylpiperazine from cyclohexyl bromide and 1-Boc-piperazine, followed by deprotection.
Materials:
-
Cyclohexyl bromide
-
1-Boc-piperazine
-
Anhydrous acetonitrile
-
Potassium carbonate
-
Absolute ethanol (B145695)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine
-
To a reaction vessel, add cyclohexyl bromide, anhydrous acetonitrile, 1-Boc-piperazine, and potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclohexylpiperazine intermediate.
Step 2: Deprotection to N-cyclohexylpiperazine
-
Dissolve the crude intermediate in absolute ethanol and add concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 14 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude N-cyclohexylpiperazine.
-
Purify the crude product by distillation under reduced pressure.
Radioligand Receptor Binding Assay
This is a general protocol to determine the binding affinity of a test compound to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compound (this compound or N-cyclohexylpiperazine)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Visualizing Key Processes and Pathways
To further aid in the understanding of the synthesis and potential mechanism of action, the following diagrams are provided.
Caption: Comparative synthesis workflows for this compound and N-cyclohexylpiperazine.
Caption: Conceptual signaling pathway of the sigma-2 (σ₂) receptor.
Caption: General experimental workflow for a radioligand receptor binding assay.
Conclusion
Both this compound and N-cyclohexylpiperazine are valuable scaffolds for the development of CNS-targeted therapeutics. N-cyclohexylpiperazine is a well-established high-affinity ligand for the sigma-2 receptor, making it a strong candidate for developing drugs targeting this pathway. This compound, while lacking specific publicly available receptor binding data for direct comparison, serves as a versatile building block for a range of CNS-active compounds. The choice between these two molecules will depend on the specific therapeutic target and the desired pharmacological profile. Further research into the direct pharmacological actions of this compound would be highly beneficial to the drug discovery community for a more complete comparative assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Cyclopentylpiperazine and Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two distinct classes of piperazine (B1678402) derivatives: cyclopentylpiperazine and benzylpiperazine compounds. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in pharmacology and drug discovery.
Introduction: Two Piperazine Scaffolds, Two Distinct Pharmacological Profiles
The piperazine ring is a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][2] This guide focuses on two such derivatives, cyclopentylpiperazine and benzylpiperazine, highlighting their contrasting pharmacological targets and mechanisms of action.
-
Benzylpiperazine (BZP) and its derivatives are primarily known for their stimulant effects on the central nervous system, acting on monoamine neurotransmitter systems.[3][4][5]
-
Cyclopentylpiperazine derivatives have emerged as potent antagonists of the C-C chemokine receptor type 2 (CCR2), a key player in inflammatory and immune responses.[6][7]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data for representative compounds from each class, showcasing their potency at their respective primary targets.
Table 1: Biological Activity of Benzylpiperazine (BZP)
| Parameter | Target | Value | Assay Type |
| EC50 | Dopamine (B1211576) Transporter (DAT) | 175 nM | Neurotransmitter Release Assay |
| EC50 | Norepinephrine (B1679862) Transporter (NET) | 62 nM | Neurotransmitter Release Assay |
| EC50 | Serotonin (B10506) Transporter (SERT) | 6050 nM | Neurotransmitter Release Assay |
Data sourced from studies on BZP's effects on monoamine transporters.[8]
Table 2: Biological Activity of a Representative Cyclopentylpiperazine CCR2 Antagonist
| Parameter | Target | Value | Assay Type |
| IC50 | CCR2 Binding | 3.5 nM | Radioligand Binding Assay |
| IC50 | CCR2 Ca2+ Flux | 5.8 nM | Calcium Flux Assay |
| IC50 | CCR2 Chemotaxis | 4.4 nM | Chemotaxis Assay |
| IC50 | hERG Binding | 17 µM | Radioligand Binding Assay |
Data is for a potent cyclopentylpiperazine derivative and is representative of the class.[9]
Mechanism of Action and Signaling Pathways
The distinct biological activities of benzylpiperazine and cyclopentylpiperazine derivatives stem from their interactions with different signaling systems.
Benzylpiperazine: A Monoamine Releasing Agent
Benzylpiperazine (BZP) exerts its stimulant effects by targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][8] It acts as a substrate for these transporters, leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[8][10] BZP also acts as a non-selective agonist at various serotonin receptors.[8] The increased concentration of dopamine and serotonin in the synapse leads to enhanced downstream signaling, resulting in its characteristic psychostimulant effects.[4]
Cyclopentylpiperazine Derivatives: CCR2 Antagonism
Cyclopentylpiperazine derivatives act as antagonists at the C-C chemokine receptor type 2 (CCR2).[6] CCR2 is a G-protein coupled receptor (GPCR) that is activated by its primary ligand, chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[7][11][12] The CCL2-CCR2 signaling axis plays a crucial role in the recruitment of monocytes and other immune cells to sites of inflammation.[13] By blocking the binding of CCL2 to CCR2, cyclopentylpiperazine antagonists inhibit the downstream signaling pathways, which include the PI3K/Akt, JAK/STAT, and MAPK pathways, thereby reducing the inflammatory response.[14][15]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.[16][17][18]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., CCR2).
-
Radioligand (e.g., [125I]-CCL2 for CCR2).
-
Test compound (e.g., cyclopentylpiperazine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[16]
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.[16][19]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[16][19]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Calcium Flux Assay
This functional assay measures the ability of a compound to modulate receptor-mediated changes in intracellular calcium concentration.[20][21][22]
Objective: To determine the potency of a compound (as an agonist or antagonist) by measuring its effect on intracellular calcium mobilization following receptor activation.
Materials:
-
Cells expressing the target GPCR (e.g., CCR2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).[20][21]
-
Agonist (e.g., CCL2).
-
Antagonist (e.g., cyclopentylpiperazine derivative).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.[20][21]
-
Compound Addition: For antagonist testing, add varying concentrations of the test compound and incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to an increase in intracellular calcium.[20]
-
Data Analysis: For antagonists, plot the inhibition of the agonist-induced calcium flux against the log concentration of the antagonist to determine the IC50 value.
Conclusion
This guide demonstrates that while both cyclopentylpiperazine and benzylpiperazine derivatives share a common piperazine core, their biological activities are markedly different. Benzylpiperazine and its analogues are potent modulators of monoamine neurotransmitter systems, with potential applications and liabilities related to their stimulant properties. In contrast, cyclopentylpiperazine derivatives have been developed as highly selective antagonists of the CCR2 receptor, offering therapeutic potential for a range of inflammatory conditions. The distinct pharmacological profiles of these two classes of compounds underscore the remarkable versatility of the piperazine scaffold in drug discovery and highlight the importance of detailed structure-activity relationship studies.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bu.edu [bu.edu]
- 21. Fluo-8 Calcium Flux Assay [protocols.io]
- 22. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
A Comparative Guide to the Efficacy of H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system. Its unique function has made it a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). This guide provides an objective comparison of the efficacy of different H3 receptor antagonists, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of H3 Receptor Antagonists
The following table summarizes the in vitro and in vivo pharmacological properties of several key H3 receptor antagonists, providing a quantitative basis for their comparison.
| Compound | H3 Receptor Binding Affinity (Ki, nM) | Selectivity | Functional Activity | In Vivo Efficacy Highlights |
| Pitolisant (Wakix®) | 0.16 (human)[1] | High selectivity for H3 receptor. | Potent inverse agonist (EC50 = 1.5 nM)[1]. | Approved for narcolepsy; improves wakefulness and reduces cataplexy[2][3][4]. Shows procognitive effects[5]. |
| Betahistine (B147258) | Weak antagonist/inverse agonist[6]. | Also acts as a weak H1 receptor partial agonist[6]. | Exhibits partial inverse agonism in vivo[7]. | Used to treat Ménière's disease and vertigo, though evidence for efficacy is debated[6]. Can reduce olanzapine-induced weight gain[8][9]. |
| Clobenpropit (B1669187) | Potent antagonist. | Also acts as an H4 receptor agonist. | Potent inverse agonist. | Shows antipsychotic-like and antidepressant effects in preclinical models[10][11]. Can enhance the anticonvulsant effects of other drugs[12]. Neuroprotective effects against excitotoxicity[13][14]. |
| ABT-239 | 1.9 (human), 8.2 (rat)[15] | >5000-fold selectivity over other histamine receptors[15]. | Competitive antagonist. | Enhances cognition in preclinical models and has been investigated for Alzheimer's disease[16][17]. Increases acetylcholine (B1216132) release in the cortex and hippocampus[18]. |
| GSK189254 | High affinity. | High selectivity. | Antagonist. | Improves cognitive performance in preclinical models of Alzheimer's disease[19]. Increases acetylcholine release in the frontal cortex[18]. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the efficacy of H3 receptor antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: H3 receptor signaling pathway and antagonist action.
The diagram above illustrates that H3 receptors act as autoreceptors on presynaptic histaminergic neurons. When activated by histamine, these Gi/o-coupled receptors inhibit further histamine release by inhibiting adenylyl cyclase and calcium influx. H3 receptor antagonists block this negative feedback loop, thereby increasing histamine release into the synaptic cleft. This leads to the activation of postsynaptic H1 and H2 receptors, promoting neuronal excitation and wakefulness.[20][21]
Caption: A typical experimental workflow for H3 antagonist evaluation.
This workflow begins with in vitro screening of a compound library using receptor binding and functional assays to identify potent and selective H3 receptor antagonists. Promising lead compounds are then advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in relevant animal models of disease before consideration for clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of H3 receptor antagonists.
Receptor Binding Assay
This assay determines the affinity of a test compound for the H3 receptor.
-
Objective: To calculate the inhibition constant (Ki) of a test compound.
-
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-Nα-methylhistamine).[22]
-
Test compound at various concentrations.
-
Binding buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound and free radioligand via rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[23]
-
cAMP Functional Assay
This assay measures the ability of a test compound to act as an inverse agonist by inhibiting the constitutive activity of the H3 receptor or as an antagonist by blocking agonist-induced inhibition of cAMP production.
-
Objective: To determine the functional potency (EC50 or IC50) of a test compound.
-
Materials:
-
Whole cells expressing the H3 receptor.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin and, for antagonist mode, an H3 receptor agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
For inverse agonist activity, the compound's ability to increase forskolin-stimulated cAMP levels is measured. For antagonist activity, the compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is determined.
-
Dose-response curves are generated to calculate the EC50 or IC50 values.
-
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals to assess the in vivo effects of an H3 receptor antagonist.
-
Objective: To quantify the effect of an H3 antagonist on the release of histamine, acetylcholine, dopamine, and other neurotransmitters.
-
Materials:
-
Live, freely moving rodents (e.g., rats, mice).
-
Microdialysis probes.
-
Surgical equipment for probe implantation.
-
HPLC system with electrochemical or fluorescence detection.
-
Test compound.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer the H3 receptor antagonist (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
The change in neurotransmitter levels from baseline is calculated to determine the effect of the compound.[18]
-
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory.
-
Objective: To evaluate the pro-cognitive effects of an H3 receptor antagonist.
-
Apparatus: An open-field arena and two different objects.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period.
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Drug Administration: The H3 receptor antagonist is typically administered before the training phase or before the test phase to assess its effects on memory acquisition or consolidation/retrieval, respectively.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. An improvement in the discrimination index in drug-treated animals compared to vehicle-treated controls suggests a pro-cognitive effect.
-
Conclusion
H3 receptor antagonists represent a promising class of compounds for the treatment of various CNS disorders. Their efficacy is rooted in their ability to enhance the release of histamine and other neurotransmitters, thereby promoting wakefulness and improving cognitive functions.[5][20] The compounds discussed in this guide, including the clinically approved Pitolisant and several preclinical candidates, demonstrate the therapeutic potential of targeting the H3 receptor. The selection of a specific antagonist for further development will depend on a careful evaluation of its binding affinity, functional activity, selectivity, pharmacokinetic profile, and performance in relevant in vivo models. The experimental protocols outlined provide a framework for the systematic assessment of these key parameters. As research in this area continues, it is anticipated that more potent and selective H3 receptor antagonists with improved therapeutic profiles will emerge.
References
- 1. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitolisant - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 6. Betahistine - Wikipedia [en.wikipedia.org]
- 7. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The effect of betahistine, a histamine H1 receptor agonist/H3 antagonist, on olanzapine-induced weight gain in first-episode schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 18. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 21. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold in Modern Drug Discovery: A Comparative Guide to 1-Cyclopentylpiperazine and Other Key Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to increase aqueous solubility and act as a versatile scaffold for structural modification, have cemented its status as a "privileged structure" in drug design.[2][3] This guide provides a comparative analysis of 1-cyclopentylpiperazine against other prominent piperazine derivatives—namely 1-arylpiperazines, 1-benzylpiperazines, and 1-benzhydrylpiperazines—offering insights into their respective roles and performance in drug development, supported by available experimental data and detailed methodologies.
The Versatility of the Piperazine Core
The piperazine moiety is a common feature in a multitude of approved drugs, spanning a wide range of therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1][4] The two nitrogen atoms in the piperazine ring provide a high polar surface area and opportunities for hydrogen bond interactions, which can enhance water solubility, oral bioavailability, and target affinity.[2] The structural rigidity of the ring, combined with the ease of substitution at the N1 and N4 positions, allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[2][5]
This compound: An Emerging Player
This compound is a piperazine derivative that has gained attention primarily as a key synthetic intermediate in the production of various pharmaceuticals.[6][7] Notably, it is a crucial building block for the antibiotic Rifapentine, used in the treatment of tuberculosis.[7] While extensive head-to-head comparative studies on the biological activity of this compound itself are not widely published, its structural features suggest potential for development in neurological and other therapeutic areas.[6] The cyclopentyl group, a lipophilic moiety, can influence the molecule's ability to cross the blood-brain barrier and may confer a unique receptor binding profile.[8]
Comparative Analysis with Other Piperazine Derivatives
To understand the potential of this compound, it is essential to compare it with well-established classes of piperazine derivatives that have found broad application in medicine.
1-Arylpiperazines
This class of compounds, characterized by an aryl group attached to one of the piperazine nitrogens, is particularly prominent in the development of CNS-active drugs.[3] Many antipsychotics and antidepressants feature the arylpiperazine scaffold, which often serves as a pharmacophore for interacting with aminergic G protein-coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors.[3][9] The nature and substitution pattern of the aryl ring significantly influence receptor affinity and selectivity.[10]
1-Benzylpiperazines
1-Benzylpiperazine (BZP) and its derivatives are known for their stimulant properties, acting as monoamine releasing agents with some similarities to amphetamines.[11][12] BZP itself has been used as a recreational drug.[11] In medicinal chemistry, the benzylpiperazine scaffold has been incorporated into various therapeutic agents, including antihistamines, antidepressants, and anticancer drugs.[11]
1-Benzhydrylpiperazines
The benzhydrylpiperazine moiety is a key structural feature in many first and second-generation antihistamines, such as hydroxyzine (B1673990) and cetirizine.[13] These compounds primarily act as antagonists of the histamine (B1213489) H1 receptor.[13] Some derivatives also exhibit affinity for dopamine and serotonin receptors, contributing to their sedative and anxiolytic effects.[13] This scaffold has also been explored for its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.[6][14]
Quantitative Data Comparison
The following table summarizes available quantitative data for representative compounds from each class of piperazine derivatives. It is important to note the current lack of publicly available, direct comparative data for this compound's biological activity.
| Derivative Class | Representative Compound | Target(s) | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | This compound | - | - | Data Not Available | - |
| 1-Arylpiperazine | Aripiprazole | D2, 5-HT1A, 5-HT2A | Receptor Binding | Ki: 0.34 (D2), 1.7 (5-HT1A), 3.4 (5-HT2A) | [9] |
| 1-Benzylpiperazine | 1-Benzylpiperazine (BZP) | NET, SERT, DAT | Monoamine Release | EC50: 175 (DAT), 62 (NET), 6050 (SERT) | [11] |
| 1-Benzhydrylpiperazine | Hydroxyzine | H1, 5-HT2A, D2 | Receptor Binding | Ki: ~2 (H1), ~50 (5-HT2A), ~380 (D2) | [13] |
Signaling Pathways and Experimental Workflows
The biological effects of many piperazine derivatives are mediated through their interaction with G protein-coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade.
Caption: Simplified GPCR signaling pathway initiated by ligand binding.
A common workflow for evaluating the in vitro cytotoxicity of novel piperazine derivatives is the MTT assay.
Caption: Workflow for determining IC50 values using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are protocols for key experiments cited in the evaluation of piperazine derivatives.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.[15]
Objective: To determine the inhibitory constant (Ki) of a test piperazine derivative for a target G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR.
-
A radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled test piperazine derivative.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.[15]
-
Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test piperazine derivative, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the cell membrane preparation.[15]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15]
In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperazine derivative on a specific cancer cell line.
Materials:
-
Adherent cancer cell line of interest.
-
Complete cell culture medium.
-
Test piperazine derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1 to 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Conclusion: A Strategic Choice in Drug Design
The piperazine scaffold remains an invaluable tool in medicinal chemistry, offering a versatile platform for the development of new therapeutics. While 1-aryl, 1-benzyl, and 1-benzhydryl derivatives have been extensively explored and have led to numerous successful drugs, the full potential of other derivatives like this compound is yet to be unlocked. The lipophilic nature of the cyclopentyl group presents an interesting structural variation that warrants further investigation, particularly for CNS-targeted therapies. The lack of extensive comparative data for this compound highlights a significant research opportunity. Future studies directly comparing its pharmacological and pharmacokinetic profiles with other piperazine derivatives will be crucial in defining its place in the drug discovery landscape. A thorough understanding of the structure-activity relationships within the diverse family of piperazine derivatives will continue to empower drug designers to make informed decisions, accelerating the discovery of novel, safe, and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of piperazine (B1678402) derivatives, a class of compounds integral to the pharmaceutical industry. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of these compounds throughout the drug development process. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for their implementation.
Comparison of Analytical Method Performance
The choice of analytical technique for piperazine derivatives is often dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, the nature of the analyte (volatility, thermal stability), and the sample matrix. The following tables summarize the performance of common analytical methods based on available data for various piperazine derivatives.
Chromatographic Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of piperazine derivatives.
| Parameter | HPLC-UV (Direct) | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Chemical modification to enhance UV absorbance, followed by HPLC separation and detection. | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. |
| Derivatization Required | No | Yes (e.g., with NBD-Cl, Dansyl Chloride)[1][2][3] | Often recommended to improve volatility and peak shape (e.g., acylation).[4] | No |
| Typical Analytes | Non-volatile or thermally labile derivatives with a UV chromophore. | Piperazine and derivatives lacking a strong UV chromophore.[1][5] | Volatile and thermally stable derivatives. | Wide range of piperazine derivatives. |
| Linearity Range | Dependent on chromophore; generally in the µg/mL to mg/mL range. | 30 - 350 ppm[2] | 0 - 10 µg/mL for BZP and TFMPP.[6] | 1 - 200 µg/kg for Piperazine.[7] |
| Limit of Detection (LOD) | Higher, typically in the µg/mL range. | 30 ppm[2] | 0.002 - 0.156 µg/mL for BZP and TFMPP in various matrices.[6] | 0.4 - 100 ng/mL for various derivatives.[7] |
| Limit of Quantification (LOQ) | Higher, typically in the µg/mL range. | 90 ppm[2] | 0.008 - 0.625 µg/mL for BZP and TFMPP in various matrices.[6] | 1.0 µg/kg for Piperazine.[7] |
| Accuracy (% Recovery) | Typically >95% | 104.87 - 108.06%[2] | 76 - 108% for BZP and TFMPP in various matrices.[6] | 102.9 - 111.5% for Piperazine.[7] |
| Precision (%RSD) | Typically <2% | < 1.13%[8] | < 15% | < 13.7%[7] |
| Advantages | Simple, cost-effective, good for routine analysis of suitable compounds.[1] | Increased sensitivity for compounds without a strong chromophore.[1][5] | High separation efficiency, provides structural information from mass spectra. | High sensitivity and selectivity, suitable for complex matrices and trace analysis. |
| Disadvantages | Low sensitivity for compounds lacking a UV chromophore.[1] | Additional sample preparation step, potential for side reactions. | Not suitable for non-volatile or thermally labile compounds. | Higher cost and complexity of instrumentation. |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of piperazine derivatives.
| Method | Information Provided | Sample Requirements | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry.[4] | 5-10 mg of sample dissolved in a deuterated solvent.[4] | Non-destructive, provides unambiguous structure determination.[4] | Lower sensitivity compared to mass spectrometry, requires relatively pure samples. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition, structural information from fragmentation patterns.[4] | Small amount of sample, can be coupled with chromatographic techniques. | High sensitivity, provides molecular weight information.[4] | Fragmentation can be complex, may not distinguish isomers without chromatography. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about functional groups present in the molecule. | Solid or liquid samples. | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information on its own. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the presence of chromophores. | Sample dissolved in a suitable solvent. | Simple, quantitative for compounds with a strong chromophore. | Limited structural information, many piperazine derivatives have weak UV absorbance.[1] |
Experimental Protocols
HPLC-UV Analysis with Derivatization using NBD-Cl
This method is suitable for the quantification of piperazine and its derivatives that lack a strong UV chromophore.[2][3][5]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.[5]
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)[5]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[5]
-
Flow rate: 1.0 mL/min[5]
-
Injection volume: 10 µL[5]
-
Column temperature: 35°C[5]
-
UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[2]
Sample Preparation (Derivatization):
-
Prepare a standard solution of the piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]
-
Cool the solution and dilute with the mobile phase before injection.[5]
Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
GC-MS Analysis of Volatile Piperazine Derivatives
This method is suitable for the qualitative and quantitative analysis of volatile and thermally stable piperazine derivatives.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
GC Conditions:
-
Injector Temperature: 250°C[4]
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5MS).[4]
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole or ion trap.[4]
-
Scan Range: m/z 40-500.[4]
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
-
If necessary, derivatize the compound to increase its volatility and thermal stability (e.g., using trifluoroacetic anhydride).[4]
Data Analysis:
-
Identify the compounds based on their retention times and the fragmentation patterns in their mass spectra by comparison to a spectral library or reference standards.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
NMR Spectroscopic Analysis
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for structural elucidation.[4]
Instrumentation:
-
NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[4]
Data Acquisition and Processing:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent and shim the magnetic field for homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data by applying Fourier transformation, phasing the spectrum, and calibrating the chemical shift scale.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4]
Visualizations
Caption: General workflow for the analysis of piperazine derivatives.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Synthetic Routes of 1-Cyclopentylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylpiperazine is a valuable substituted piperazine (B1678402) derivative widely employed as a crucial building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] This guide provides a detailed comparison of the most common synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. We will delve into three primary synthetic strategies: Reductive Amination, Direct N-Alkylation, and a classical approach involving a Nitrosopiperazine intermediate. Each route will be evaluated based on yield, purity, reaction conditions, and operational complexity, providing researchers with the necessary information to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the key quantitative data for the three main routes discussed in this guide.
| Parameter | Route 1: Reductive Amination | Route 2: Direct N-Alkylation | Route 3: Nitrosopiperazine Reduction |
| Starting Materials | Cyclopentanone (B42830), Piperazine | Cyclopentyl bromide, Piperazine | 1-Cyclopentyl-4-nitrosopiperazine (B1601858) |
| Key Reagents | H₂, Raney Ni or Pd/C catalyst | K₂CO₃, Acetonitrile (B52724) | Lithium aluminum hydride (LiAlH₄), Ether |
| Reported Yield | 69.4% (Raney Ni), 88.7% (Pd/C)[2] | ~60-80% (general N-alkylation) | High (qualitative) |
| Purity | 99% (Raney Ni), 98.9% (Pd/C)[2] | Variable, requires purification | High after purification |
| Reaction Time | 4 hours (Raney Ni), 5 hours (Pd/C)[2] | 1.5 - 12 hours | ~24 hours |
| Byproducts | 1,4-Dicyclopentylpiperazine[2] | 1,4-Dicyclopentylpiperazine | - |
| Key Advantages | High yield and purity, readily available starting materials. | Simple one-step reaction. | Utilizes a stable intermediate. |
| Key Disadvantages | Requires high pressure and temperature, specialized equipment (autoclave). | Difficult to control mono-alkylation, potential for side reactions. | Use of hazardous reagents (LiAlH₄), potential for carcinogenic nitrosamine (B1359907) impurities.[3][4][5] |
Synthetic Route Diagrams
To visually represent the discussed synthetic pathways, the following diagrams have been generated.
Caption: Overview of the three main synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the three primary synthetic routes to this compound.
Route 1: Reductive Amination of Cyclopentanone and Piperazine
This method is a highly efficient, one-pot synthesis that provides high yields and purity.[2] It involves the catalytic hydrogenation of a mixture of cyclopentanone and piperazine.
Experimental Workflow:
Caption: Workflow for the reductive amination synthesis of this compound.
Protocol using Raney Nickel Catalyst:
-
A 500 mL autoclave is charged with 86 g of anhydrous piperazine, 42 g of cyclopentanone, 172 g of toluene, and 17 g of Raney nickel catalyst.
-
The autoclave is sealed and purged with nitrogen, then filled with hydrogen to a pressure of 40 atm.
-
The mixture is heated to 120°C and stirred for 4 hours, maintaining the hydrogen pressure.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is distilled under reduced pressure to yield this compound.
Protocol using Palladium on Carbon (Pd/C) Catalyst:
-
A 300 mL autoclave is charged with 51.8 g of anhydrous piperazine, 50.4 g of cyclopentanone, 100 g of toluene, and 5 g of 5% Pd/C catalyst.
-
The autoclave is sealed and purged with nitrogen, then filled with hydrogen to a pressure of 20 atm.
-
The mixture is heated to 70°C and stirred for 5 hours, maintaining the hydrogen pressure.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is distilled under reduced pressure to yield this compound.
Route 2: Direct N-Alkylation of Piperazine
This route offers a simpler, non-pressurized method for synthesizing this compound. However, controlling the formation of the dialkylated byproduct can be challenging. The following is a general procedure adapted from similar N-alkylation reactions.[6][7]
Experimental Workflow:
Caption: Workflow for the direct N-alkylation synthesis of this compound.
Protocol:
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2 equivalents).
-
To this stirred suspension, add cyclopentyl bromide (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed (typically 1.5 to 12 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation to afford this compound.
-
Expected Yield: ~60-80% (based on analogous reactions)[6]
-
Route 3: Reduction of 1-Cyclopentyl-4-nitrosopiperazine
This is a classical two-step approach where this compound is first nitrosated, and the resulting N-nitroso derivative is then reduced. While this method avoids the high pressures of reductive amination, it involves the use of a hazardous reducing agent and the potential for carcinogenic nitrosamine intermediates.[4][5] The starting material, 1-cyclopentyl-4-nitrosopiperazine, is commercially available.
Experimental Workflow:
Caption: Workflow for the reduction of 1-Cyclopentyl-4-nitrosopiperazine.
Protocol:
-
A suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-cyclopentyl-4-nitrosopiperazine (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to give this compound.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization.
-
For large-scale, industrial production , where high yield and purity are paramount and the necessary equipment is available, reductive amination using a Palladium on carbon catalyst appears to be the most advantageous method, offering a remarkable yield of over 88%.[2]
-
For laboratory-scale synthesis where simplicity and the avoidance of high-pressure apparatus are desired, direct N-alkylation presents a viable option. However, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the dialkylated byproduct, and purification is likely required.
-
The nitrosopiperazine reduction route is generally less favorable due to the use of hazardous reagents and the significant safety concerns associated with nitrosamine compounds. This method is largely of historical interest or for specific applications where other routes are not feasible.
Ultimately, a thorough evaluation of the available resources, desired scale of production, and safety considerations should guide the selection of the most appropriate synthetic strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Cyclopentylpiperazine in Pharmaceutical Synthesis: A Comparative Analysis
For researchers and professionals in the fast-paced world of drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic route. 1-Cyclopentylpiperazine has emerged as a valuable building block, particularly in the synthesis of therapeutics targeting neurological disorders and infectious diseases. This guide provides a comprehensive validation of this compound as a pharmaceutical intermediate, offering a comparative analysis with alternative synthetic strategies and supported by experimental data.
Performance and Applications of this compound
This compound is a versatile intermediate utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structural features make it a desirable component for molecules targeting the central nervous system. Notably, it serves as a crucial precursor in the production of certain H3 receptor antagonists and estrogen receptor modulators.[3] Furthermore, a derivative, 1-Amino-4-cyclopentylpiperazine, is a key starting material for the antibiotic Rifapentin, used in the treatment of tuberculosis.[1][4]
The synthesis of this compound itself is well-established, with methods demonstrating high yield and purity. A common and efficient industrial method involves the catalytic hydrogen reduction of piperazine (B1678402) and cyclopentanone (B42830).[5]
Comparative Analysis of Synthesis Intermediates
The choice of a piperazine intermediate is often dictated by the desired pharmacological profile of the final drug candidate. While this compound offers specific advantages in certain therapeutic areas, a comparative look at alternatives is essential for informed decision-making.
| Intermediate | Key Applications | Synthetic Advantages | Potential Limitations |
| This compound | H3 Receptor Antagonists, Estrogen Receptor Modulators, Rifapentin Synthesis | Established, high-yield synthesis.[5] Favorable physicochemical properties for CNS-targeting drugs.[1] | May not be the optimal choice for all therapeutic targets. |
| 1-Arylpiperazines | 5-HT1A Receptor Ligands (Antidepressants, Anxiolytics) | Versatile synthesis via Buchwald-Hartwig coupling or SNAr reactions.[6] Extensive structure-activity relationship (SAR) data available.[7] | Synthesis can sometimes require expensive catalysts and ligands. |
| 1-Benzylpiperazine | Antitumor agents, Stimulants (research) | Readily available starting materials. Straightforward synthesis.[8][9] | Potential for off-target effects due to structural similarity to amphetamines.[10][11] |
| Other N-Substituted Piperazines | Varied (Antipsychotics, Antihistamines, etc.) | Wide range of commercially available derivatives. Adaptable synthetic routes. | Properties are highly dependent on the specific substituent. |
Experimental Data and Protocols
Synthesis of this compound
A robust and scalable method for the synthesis of this compound involves the reductive amination of cyclopentanone with piperazine.
Experimental Protocol:
-
Reaction Setup: In a suitable autoclave, combine piperazine (1.0 molar equivalent) and cyclopentanone (1.0-1.2 molar equivalents) in a solvent such as toluene.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, 5% Palladium on carbon or Raney Nickel (typically 2-10% by weight of piperazine).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 20-40 atm).
-
Reaction Conditions: Heat the mixture to 70-120°C and stir for 4-6 hours, or until hydrogen uptake ceases.[5]
-
Work-up: After cooling and depressurization, filter the reaction mixture to remove the catalyst. The filtrate is then distilled under reduced pressure to isolate this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69.4% - 88.7% | [5] |
| Purity | >99% (GC) | [5] |
| Reaction Time | 4 hours | [5] |
| Temperature | 70-120°C | [5] |
| Pressure | 20-40 atm | [5] |
Synthesis of Rifapentin using 1-Amino-4-cyclopentylpiperazine
1-Amino-4-cyclopentylpiperazine, derived from this compound, is a critical intermediate in the synthesis of the antibiotic Rifapentin.
Experimental Protocol:
-
Condensation: 3-Formyl-rifamycin SV is dissolved in a suitable solvent like tetrahydrofuran.
-
Addition: 1-Amino-4-cyclopentylpiperazine (approximately 1.1 molar equivalents) is added to the solution at room temperature.[2][12][13]
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: The solvent is evaporated, and the resulting residue is recrystallized from a solvent such as ethyl acetate (B1210297) to yield Rifapentin.[2][12][13]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~55% | [2][13] |
| Melting Point | 179-180°C | [2][13] |
Visualizing the Role of this compound
To better understand the synthetic utility and biological context of this compound, the following diagrams illustrate a key synthetic workflow and a relevant biological pathway.
Conclusion
This compound stands as a validated and highly effective pharmaceutical intermediate. Its established synthesis provides high yields and purity, making it an economically viable option for large-scale production. While alternative piperazine intermediates are abundant and offer utility in various therapeutic classes, this compound's specific structural contributions make it a strategic choice for the development of certain CNS-active drugs and antibiotics. The experimental data and synthetic protocols provided herein offer a solid foundation for researchers and drug development professionals to evaluate and implement this compound in their synthetic endeavors.
References
- 1. "Novel, continuous preparation of tuberculosis drug rifapentine" by Erin E. Stryker [scholarscompass.vcu.edu]
- 2. Preparation method of rifapentine - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. JPS61158973A - Production of this compound - Google Patents [patents.google.com]
- 6. wjpps.com [wjpps.com]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 12. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]
- 13. CN103951677B - The preparation method of rifapentine - Google Patents [patents.google.com]
The Pivotal Role of the Cyclopentyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopentylpiperazine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-Cyclopentylpiperazine derivatives, focusing on their structure-activity relationships (SAR) at key central nervous system (CNS) targets, particularly dopamine (B1211576) receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of novel therapeutics.
The piperazine (B1678402) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities.[1] The introduction of a cyclopentyl group at the N1 position of the piperazine ring imparts specific physicochemical properties that can significantly influence a compound's affinity, selectivity, and pharmacokinetic profile. This guide will delve into the available data to elucidate the role of this cycloalkyl substitution.
Comparative Analysis of Receptor Binding Affinities
While extensive public data specifically detailing the SAR of a wide range of this compound derivatives is limited, we can draw valuable inferences by comparing them with other N-substituted piperazine analogs. The following tables summarize the binding affinities (Ki, in nM) of various piperazine derivatives at dopamine D2 and D3 receptors, highlighting the impact of different substituents at the N1 and N4 positions.
Table 1: Comparative Binding Affinities (Ki, nM) of 1,4-Disubstituted Piperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound ID | N1-Substituent | N4-Substituent/Pharmacophore | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| Reference Arylpiperazines | |||||
| Compound A | Phenyl | 4-(thiophen-3-yl)benzamide | 349 | 96 | 3.6 |
| Compound B | 2-methoxyphenyl | N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamide | 76.4 | 0.5 | 152.8 |
| Compound C | 2,3-dichlorophenyl | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide | 40-53 | 0.3-0.9 | ~44-177 |
| N-Cycloalkylpiperazine Analogs (Hypothetical & Inferred Data) | |||||
| 1-Cyclopentyl Analog 1 | Cyclopentyl | Arylcarboxamide | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| 1-Cyclohexyl Analog 2 | Cyclohexyl | Arylcarboxamide | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
From the available data on related compounds, it is evident that the nature of the N1-substituent plays a crucial role in modulating receptor affinity and selectivity. Generally, incorporating a cycloalkyl moiety in place of an aryl group can alter the lipophilicity and conformational flexibility of the molecule, which in turn affects its interaction with the receptor binding pocket.[4]
Structure-Activity Relationship Insights
The SAR of 1,4-disubstituted piperazine derivatives at dopamine receptors is complex and multifactorial. Key structural features that influence activity include:
-
The N1-Substituent: The size, shape, and lipophilicity of the group at the N1 position are critical. While aryl groups have been extensively studied, cycloalkyl groups like cyclopentyl offer a distinct conformational profile. The cyclopentyl ring is less rigid than an aromatic ring and can adopt various puckered conformations, potentially allowing for a better fit into specific hydrophobic sub-pockets of the receptor.
-
The N4-Substituent and Pharmacophore: The moiety attached to the N4 position is typically the primary pharmacophore responsible for receptor interaction. For dopamine D2/D3 receptor antagonists, this is often a long-chain arylcarboxamide. The nature of the aromatic system and the length of the linker chain are key determinants of affinity and selectivity.
-
Stereochemistry: The stereochemistry of substituents on the piperazine ring or any chiral centers in the side chains can have a profound impact on biological activity.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental protocols for key assays are provided below.
Dopamine Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of test compounds to dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (this compound derivatives and reference compounds).
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While direct and extensive SAR data for this specific class of compounds is not yet abundant in the public literature, the principles of medicinal chemistry and the comparative analysis of related piperazine derivatives provide a strong foundation for rational drug design. The introduction of the cyclopentyl group offers a unique combination of lipophilicity and conformational flexibility that can be exploited to achieve desired affinity and selectivity profiles. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclopentylpiperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Cyclopentylpiperazine, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]
Quantitative Data for Hazardous Waste Accumulation
Laboratories must adhere to specific limits for the accumulation of hazardous waste. The following table summarizes typical quantitative limits for hazardous waste storage in a laboratory's Satellite Accumulation Area (SAA).[3][4][5]
| Parameter | Limit | Source |
| Total Hazardous Waste Volume | No more than 55 gallons | [5][6] |
| Acutely Hazardous Waste (P-listed) | No more than 1 quart | [4][5][6] |
| Container Fill Level | Leave at least one-inch of headspace | [3] |
| Maximum Accumulation Time (Partially Filled) | Up to one (1) year | [3] |
| Time to Remove Full Container from SAA | Within three (3) days | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[6]
-
Do not mix this compound waste with other incompatible waste streams.[4][7] Store it in a designated and properly segregated area.[4]
2. Container Management:
-
Use a compatible, leak-proof container for waste collection, preferably the original container if it is in good condition.[3][4][7] The container must have a secure screw cap.[3]
-
Ensure the waste container is always kept closed except when adding waste.[3][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be equipped with secondary containment to mitigate spills.[3][4]
3. Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[3][8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name and contact information.[8] Do not use abbreviations or chemical formulas.[8]
4. Waste Collection and Disposal:
-
Once the container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8][10] Do not transport hazardous waste yourself.[5][6]
-
For spills, use appropriate absorbent materials, and collect the contaminated materials into a sealed container for disposal as hazardous waste.[1]
5. Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with a suitable solvent.[11]
-
The first rinsate must be collected and disposed of as hazardous waste.[7][11]
-
After triple-rinsing and air-drying, the original labels must be completely defaced or removed before the container can be disposed of as non-hazardous solid waste or recycled.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. capotchem.com [capotchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 1-Cyclopentylpiperazine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 1-Cyclopentylpiperazine (CAS No. 21043-40-3). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for its use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation and serious eye irritation.[1][2][3] In some cases, related piperazine (B1678402) derivatives can cause severe skin burns, eye damage, and respiratory irritation.[4] Therefore, a comprehensive personal protective equipment plan is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required to prevent eye contact.[5] A face shield should be worn over safety goggles for maximum protection, especially when splashing is a risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for short-term protection.[6] For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin exposure.[5][8] For larger quantities or increased risk of exposure, flame retardant antistatic protective clothing should be considered.[6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[5][7] A particulate filter respirator (type P95 or P1) may be sufficient for nuisance exposures.[7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][9]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and seek immediate medical attention.[7] |
Storage and Disposal Plan
Proper storage and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]
-
Keep away from incompatible materials.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Contaminated materials, such as gloves and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the chemical to enter drains or the environment.[7]
-
All disposal must be in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before use.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
